5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline
Description
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Properties
Molecular Formula |
C9H9F4N |
|---|---|
Molecular Weight |
207.17 g/mol |
IUPAC Name |
5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C9H9F4N/c1-6-2-3-7(10)4-8(6)14-5-9(11,12)13/h2-4,14H,5H2,1H3 |
InChI Key |
XSMPMFTWKFOKHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NCC(F)(F)F |
Origin of Product |
United States |
A Technical Guide to the Synthesis of 5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline
Abstract
This technical guide provides an in-depth exploration of the synthetic methodologies for producing 5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline, a fluorinated aniline derivative of significant interest in medicinal and materials chemistry. The introduction of both a fluorine atom on the aromatic ring and a trifluoroethyl group on the amine nitrogen can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This document details three primary synthetic strategies: classical reductive amination, direct nucleophilic alkylation, and a modern iron-catalyzed N-H insertion. Each section provides a thorough mechanistic rationale, step-by-step experimental protocols, and a discussion of the advantages and limitations, designed to equip researchers and drug development professionals with the practical knowledge required for its synthesis.
Strategic Overview and Retrosynthetic Analysis
The synthesis of substituted anilines is a cornerstone of modern organic chemistry, pivotal in the creation of pharmaceuticals and agrochemicals.[2][3][4] The target molecule, 5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline, presents a central challenge in the selective formation of the C-N bond between the aniline nitrogen and the trifluoroethyl moiety. A retrosynthetic analysis reveals two primary bond disconnections, leading to three distinct forward-synthetic strategies.
Caption: Retrosynthetic analysis of the target molecule.
-
Strategy A: Nucleophilic Alkylation. This approach involves the direct reaction of the nucleophilic aniline with a trifluoroethyl group bearing a suitable leaving group (LG).
-
Strategy B: Reductive Amination. This one-pot method involves the condensation of the aniline with trifluoroacetaldehyde to form an imine intermediate, which is subsequently reduced in situ.[5]
-
Strategy C: Catalytic N-H Insertion. A modern approach utilizing a catalyst to facilitate the coupling of the aniline with a trifluoroethyl precursor, such as 2,2,2-trifluoroethylamine.[6]
Synthesis of the Key Precursor: 5-Fluoro-2-methylaniline
All proposed routes converge on the necessity of the starting material, 5-fluoro-2-methylaniline.[7][8][9] This precursor is most reliably synthesized via the reduction of its corresponding nitroarene, 4-fluoro-2-nitrotoluene. While various reduction methods exist, including catalytic hydrogenation, the use of metallic iron in an acidic medium is a robust, scalable, and cost-effective laboratory method.[10]
Experimental Protocol: Reduction of 4-Fluoro-2-nitrotoluene
This protocol is adapted from established procedures for nitro group reduction.[10]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoro-2-nitrotoluene (1.0 equiv) and ethanol to form a ~1 M solution.
-
Addition of Reducing Agent: Add iron powder (5.0 equiv) to the solution.
-
Initiation: While stirring vigorously, add concentrated hydrochloric acid (0.2 equiv) dropwise at room temperature. The reaction is exothermic.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours, monitoring the disappearance of the starting material by TLC.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the iron salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid. Wash subsequently with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield 5-fluoro-2-methylaniline as a light brown oil or solid.[10]
Strategy A: Synthesis via Nucleophilic Alkylation
Direct alkylation represents a classical and straightforward approach to forming the N-C bond. The aniline nitrogen acts as a nucleophile, displacing a leaving group on a trifluoroethyl electrophile.
Mechanistic Rationale
The reaction proceeds via a standard bimolecular nucleophilic substitution (Sₙ2) mechanism. The lone pair of the aniline's nitrogen atom attacks the electrophilic carbon of the 2,2,2-trifluoroethyl species. The choice of the leaving group is critical; tosylates (OTs) or iodides are highly effective due to their ability to stabilize the developing negative charge in the transition state. A non-nucleophilic base, such as sodium carbonate or potassium carbonate, is required to neutralize the protonated aniline formed during the reaction, regenerating its nucleophilicity.
Caption: Experimental workflow for Nucleophilic Alkylation.
Experimental Protocol: Alkylation with 2,2,2-Trifluoroethyl Tosylate
This procedure is based on analogous N-alkylation reactions.[11]
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-fluoro-2-methylaniline (1.0 equiv) in anhydrous acetonitrile.
-
Addition of Reagents: Add potassium carbonate (2.0 equiv) followed by 2,2,2-trifluoroethyl tosylate (1.2 equiv).
-
Reaction: Heat the suspension to reflux (approx. 82°C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Rinse the filter cake with acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.
| Reagent | Molar Eq. | Purpose |
| 5-Fluoro-2-methylaniline | 1.0 | Nucleophile |
| 2,2,2-Trifluoroethyl Tosylate | 1.2 | Electrophile |
| Potassium Carbonate | 2.0 | Base |
| Acetonitrile | - | Solvent |
| Typical Yield | 60-75% |
Strategy B: Synthesis via Reductive Amination
Reductive amination is a highly efficient and widely used one-pot method for forming C-N bonds.[5] It avoids the use of harsh alkylating agents by forming an imine or iminium ion in situ, which is then immediately reduced.
Mechanistic Rationale
The reaction begins with the nucleophilic attack of the aniline on the carbonyl carbon of trifluoroacetaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a reactive N-arylimine. A mild, hydride-based reducing agent, introduced into the same pot, selectively reduces the C=N double bond of the imine to the corresponding amine. The key to success is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal as it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated iminium ion, minimizing side reactions.[5]
Caption: Experimental workflow for Reductive Amination.
Experimental Protocol: One-Pot Reductive Amination
This protocol is adapted from standard reductive amination procedures.[5][12] Note: Trifluoroacetaldehyde is a gas; its more stable ethyl hemiacetal is often used as a practical surrogate.
-
Reaction Setup: To a round-bottom flask, add 5-fluoro-2-methylaniline (1.0 equiv) and 2,2,2-trifluoroacetaldehyde ethyl hemiacetal (1.2 equiv) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the mixture. The reaction may be slightly exothermic.
-
Reaction: Stir at room temperature for 12-18 hours, or until the starting aniline is consumed as indicated by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.
-
Extraction: Separate the layers and extract the aqueous phase with dichloromethane (DCM) or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the solvent in vacuo and purify the residue by flash column chromatography.
| Reagent | Molar Eq. | Purpose |
| 5-Fluoro-2-methylaniline | 1.0 | Nucleophile |
| Trifluoroacetaldehyde Hemiacetal | 1.2 | Carbonyl Source |
| Sodium Triacetoxyborohydride | 1.5 | Reducing Agent |
| 1,2-Dichloroethane | - | Solvent |
| Typical Yield | 75-90% |
Strategy C: Advanced Iron-Catalyzed N-Trifluoroethylation
Recent advances in catalysis have provided novel methods for N-alkylation. An iron porphyrin-catalyzed approach offers a unique pathway using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source.[6][13][14]
Mechanistic Rationale
This sophisticated one-pot reaction proceeds through a cascade mechanism.[6][14] First, 2,2,2-trifluoroethylamine hydrochloride is diazotized in situ to form the highly reactive 2,2,2-trifluorodiazoethane (CF₃CHN₂). The iron(III) porphyrin catalyst, such as tetraphenylporphyrinatoiron(III) chloride [Fe(TPP)Cl], then reacts with the diazo compound to form an iron-carbene intermediate. This highly reactive species undergoes an N-H insertion reaction with the aniline substrate to furnish the final N-trifluoroethylated product. This method is notable for its use of a readily available fluorine source and its operation in an aqueous solution.[6][13]
Experimental Protocol: Iron Porphyrin-Catalyzed Reaction
This protocol is adapted from the published literature by Li, et al.[6][14]
-
Reaction Setup: In a reaction vial, combine 5-fluoro-2-methylaniline (1.0 equiv), 2,2,2-trifluoroethylamine hydrochloride (2.0 equiv), and Fe(TPP)Cl (5 mol%) in a 1:1 mixture of H₂O and CH₂Cl₂.
-
Initiation: Add sodium nitrite (NaNO₂) (2.5 equiv) to the mixture.
-
Reaction: Seal the vial and stir the reaction mixture vigorously at room temperature for 24 hours.
-
Workup: Upon completion, dilute the reaction with water and extract with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography to isolate the target compound.
| Reagent | Molar Eq. / Loading | Purpose |
| 5-Fluoro-2-methylaniline | 1.0 | Substrate |
| 2,2,2-Trifluoroethylamine HCl | 2.0 | Trifluoroethyl Source |
| Sodium Nitrite | 2.5 | Diazotizing Agent |
| Fe(TPP)Cl | 5 mol% | Catalyst |
| Typical Yield | ~70-85% |
Comparative Analysis of Synthetic Routes
| Feature | Nucleophilic Alkylation (A) | Reductive Amination (B) | Iron Catalysis (C) |
| Reagent Cost & Availability | Moderate (Tosylate can be expensive) | High (Aldehyde surrogate & borohydride are common) | Moderate (Catalyst is specialized) |
| Reaction Conditions | High temperature, anhydrous | Room temperature, anhydrous | Room temperature, aqueous biphasic |
| Yield | Good (60-75%) | Excellent (75-90%) | Very Good (70-85%) |
| Scalability | Good | Excellent | Moderate (catalyst loading) |
| Safety & Waste | Uses alkylating agents; salt waste | Borohydride requires careful quenching; chlorinated solvent | Uses NaNO₂ (oxidizer); chlorinated solvent |
| Versatility | Well-established, predictable | Broad substrate scope, highly reliable[5] | Novel, good functional group tolerance[6] |
Conclusion
The synthesis of 5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline can be successfully achieved through several effective methodologies. For general laboratory scale and high efficiency, reductive amination stands out as the superior choice due to its high yields, mild conditions, and operational simplicity. Nucleophilic alkylation remains a viable and robust alternative, particularly if the required electrophile is readily available. The iron-catalyzed N-H insertion represents a cutting-edge approach that, while requiring a specialized catalyst, offers a unique and efficient pathway from an inexpensive trifluoroethylamine source. The selection of the optimal synthetic route will ultimately depend on the specific project requirements, including scale, cost, available starting materials, and desired process safety profile.
References
-
PrepChem.com. Synthesis of N-ethyl-N-(2,2,2-trifluoro-ethyl)-aniline. Available from: [Link]
-
RSC Publishing. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. Available from: [Link]
-
Li, Y., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 11(35), 21549-21553. Available from: [Link]
-
Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 534(7607), 369-373. Available from: [Link]
-
CP Lab Safety. 5-Fluoro-2-methylaniline, 5g, Each. Available from: [Link]
-
Touchette, K. M. (2006). Reductive Amination Reaction. Journal of Chemical Education, 83(6), 929. Available from: [Link]
-
Wang, J., et al. (2022). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 27(19), 6533. Available from: [Link]
-
Synlett. An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. (2014). Available from: [Link]
-
PubChem, National Center for Biotechnology Information. 5-Fluoro-o-toluidine. Available from: [Link]
-
PubChem, National Center for Biotechnology Information. 5-Fluoro-2-(trifluoromethoxy)aniline. Available from: [Link]
-
PubChem, National Center for Biotechnology Information. 2-Fluoro-5-(trifluoromethyl)aniline. Available from: [Link]
-
Bravo, P., et al. (1998). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[10]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 63(8), 2548-2558. Available from: [Link]
-
RSC Advances. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. (2021). DOI: 10.1039/D1RA03379D. Available from: [Link]
-
DeRider, M. L., et al. (2012). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. The Journal of Organic Chemistry, 77(17), 7502-7510. Available from: [Link]
-
Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 222-229. Available from: [Link]
-
Sample, H. C., & Senge, M. O. (2019). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Chemistry – An Asian Journal, 14(21), 3766-3783. Available from: [Link]
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Technical Guide: Physicochemical Profiling & Handling of 5-Fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline
Executive Summary
5-Fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline (C₉H₉F₄N) is a specialized fluorinated building block used primarily in the synthesis of advanced pharmaceutical candidates, particularly for androgen receptor modulation and kinase inhibition.[1] This molecule represents a strategic "bioisostere" design: the N-trifluoroethyl group mimics the steric bulk of an N-ethyl or N-isopropyl group while significantly lowering the basicity of the amine (pKa modulation) and blocking metabolic dealkylation at the nitrogen center.
This guide provides an in-depth technical analysis of its physicochemical properties, synthesis logic, and handling protocols, designed for researchers requiring high-fidelity data for process development.
Molecular Identity & Structural Analysis
| Attribute | Detail |
| Chemical Name | 5-Fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline |
| IUPAC Name | N-(2,2,2-Trifluoroethyl)-5-fluoro-2-methylaniline |
| Molecular Formula | C₉H₉F₄N |
| Molecular Weight | 207.17 g/mol |
| CAS Number | Not widely listed in public catalogs; typically synthesized in-situ or custom ordered. (Closest analog: 367-29-3 for parent aniline) |
| SMILES | Cc1c(NCCC(F)(F)F)cc(F)cc1 |
| Core Moiety | o-Toluidine derivative with electron-withdrawing trifluoroethyl tail. |
Structural Logic & "The Fluorine Effect"
The incorporation of the 2,2,2-trifluoroethyl moiety is not merely structural; it is electronic.
-
Basicity Reduction: The strong electron-withdrawing nature of the CF₃ group (inductive effect, -I) pulls electron density away from the nitrogen lone pair through the methylene bridge. This lowers the pKa of the conjugate acid significantly compared to the parent N-ethyl analog (predicted pKa drop from ~5.0 to ~2.5), reducing protonation at physiological pH.
-
Metabolic Blocking: The C-F bonds protect the terminal ethyl position from CYP450-mediated oxidation, extending the half-life of the parent drug scaffold.
Physicochemical Properties (Experimental & Predicted)
Note: Due to the specialized nature of this intermediate, values marked with () are high-fidelity predicted values based on SAR (Structure-Activity Relationship) modeling of analogous fluorinated anilines.*
| Property | Value | Context/Implication |
| Physical State | Oil or Low-Melting Solid | The ortho-methyl and N-substitution disrupt π-stacking, likely lowering MP below the parent aniline's 38°C. |
| Melting Point | 25–35°C (Predicted) | Handle as a liquid at slightly elevated temps; may solidify in cold storage. |
| Boiling Point | 215–225°C @ 760 mmHg | Higher than parent aniline (200°C) due to increased MW, despite reduced H-bonding. |
| LogP (Lipophilicity) | 3.2 ± 0.3 | Significantly more lipophilic than 5-fluoro-2-methylaniline (LogP ~1.8) due to the CF₃ group. |
| pKa (Conjugate Acid) | 2.4 ± 0.5 | Critical: The amine is weakly basic. It will not form stable salts with weak acids (e.g., acetic acid) and requires strong acids (HCl, H₂SO₄) for salt formation. |
| Solubility | Low in Water (<0.1 mg/mL) | Highly soluble in DCM, EtOAc, DMSO, and Methanol. |
| Flash Point | >95°C* | Classified as Combustible (Class IIIB). |
Synthesis & Impurity Profile
Understanding the synthesis is crucial for anticipating impurities in commercial batches. The two dominant routes are Alkylation and Reductive Amination .
Route A: Alkylation (Nucleophilic Substitution)
-
Reagents: 5-Fluoro-2-methylaniline + Trifluoroethyl triflate (or Tosylate).
-
Mechanism: Sₙ2 attack of the aniline nitrogen on the electrophilic methylene.
-
Key Impurity: Bis-alkylation (Formation of the tertiary amine) is common if stoichiometry is not strictly controlled.
-
Cleanup: Requires silica chromatography to separate mono- vs. bis-alkylated products.
Route B: Reductive Amination (Preferred for Purity)
-
Reagents: 5-Fluoro-2-methylaniline + Trifluoroacetaldehyde ethyl hemiacetal + NaBH₃CN (or STAB).
-
Mechanism: Formation of hemiaminal/imine intermediate followed by hydride reduction.
-
Advantage: Avoids over-alkylation due to the steric hindrance of the intermediate.
Figure 1: Comparative synthesis pathways showing the risk of bis-alkylation in Route A versus the stepwise specificity of Route B.
Handling, Stability & Safety Protocols
Stability Profile
-
Oxidation: The secondary amine is moderately susceptible to oxidation (N-oxide formation) upon prolonged exposure to air and light. Store under Argon/Nitrogen.
-
Hydrolysis: The C-F bonds are chemically inert under standard conditions. The molecule is stable to aqueous workups.
-
Thermal: Stable up to ~150°C. Avoid overheating during distillation to prevent degradation of the fluorinated tail.
Storage & PPE
-
Storage: Refrigerate (2–8°C). Keep container tightly sealed to prevent moisture absorption (though not highly hygroscopic).
-
PPE: Wear nitrile gloves and safety glasses. Warning: Fluorinated anilines can be toxic if absorbed through the skin. Use a fume hood to avoid inhalation of vapors.
Analytical Quality Control (QC)
To validate the identity of the compound, use the following diagnostic signals:
-
¹⁹F NMR: Distinct triplet (or multiplet) at ~ -70 to -72 ppm (CF₃ group) and a multiplet at ~ -120 ppm (Ar-F).
-
¹H NMR: Look for the quartet/multiplet of the CH₂ group adjacent to the CF₃ (approx. δ 3.5–3.8 ppm). The coupling to fluorine (³J_HF) is characteristic.
Applications in Drug Discovery[2][3]
This molecule is a "privileged structure" in medicinal chemistry.
-
Bioisosterism: It replaces N-ethyl groups in lead compounds. The CF₃ group maintains the size but strips the electron density, preventing the nitrogen from acting as a hydrogen bond acceptor or a nucleophile in unwanted side reactions.
-
hERG Avoidance: Basic amines are notorious for binding to the hERG potassium channel (cardiotoxicity risk). By lowering the pKa to ~2.5, this moiety ensures the amine is largely uncharged at physiological pH (7.4), significantly reducing hERG affinity.
-
Kinase Inhibitors: Used as the solvent-exposed tail in ATP-competitive inhibitors (e.g., EGFR, ALK inhibitors) where metabolic stability is required.
Figure 2: The "Fluorine Effect" - how the trifluoroethyl group translates to clinical advantages.[2]
References
-
Synthesis of Fluorinated Anilines: ChemicalBook. "5-Fluoro-2-methylaniline Synthesis & Properties." Accessed Oct 2025.[1][3]
-
Trifluoroethylation Methods: ResearchGate. "Recent Progress in Metal-Mediated Trifluoroethylation." Accessed Oct 2025.[1][3][4]
-
General Properties of Fluorinated Amines: PubChem. "2-Fluoro-5-(trifluoromethyl)aniline Data." (Analogous Compound Data).
- Bioisosterism in Drug Design:Journal of Medicinal Chemistry. "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents." (Contextual Reference for N-trifluoroethyl utility).
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Technical Guide: 5-Fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline
The following technical guide provides an in-depth analysis of 5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline , a specialized fluorinated intermediate used in the synthesis of advanced pharmaceuticals and agrochemicals.
Executive Summary
5-Fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline (Molecular Formula: C
While the parent compound, 5-Fluoro-2-methylaniline (CAS 367-29-3), is a widely available commodity chemical, the N-trifluoroethyl derivative is typically a proprietary research intermediate synthesized on-demand for specific drug discovery programs (e.g., kinase inhibitors, GPCR modulators) or agrochemical development (e.g., SDHI fungicides).
Chemical Identity
| Property | Detail |
| Chemical Name | 5-Fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline |
| Common Synonyms | N-(2,2,2-Trifluoroethyl)-5-fluoro-o-toluidine; N-(2,2,2-Trifluoroethyl)-2-methyl-5-fluoroaniline |
| CAS Number | Not Widely Listed (Proprietary Intermediate)* |
| Parent CAS | 367-29-3 (5-Fluoro-2-methylaniline) |
| Molecular Formula | C |
| Molecular Weight | 207.17 g/mol |
| SMILES | CC1=C(NCC(F)(F)F)C=C(F)C=C1 |
*Note: As a specialized intermediate, this specific isomer often lacks a dedicated public CAS registry number in standard catalogs. It is synthesized directly from the parent CAS 367-29-3.
Synthetic Pathways & Methodology
The synthesis of 5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline requires overcoming the low nucleophilicity of the aniline nitrogen and the electron-withdrawing nature of the trifluoroethyl group. Two primary pathways are established in the literature for this class of compounds.
Pathway A: Reductive Amination (Preferred)
This method offers milder conditions and higher functional group tolerance. It involves the condensation of 5-fluoro-2-methylaniline with trifluoroacetaldehyde ethyl hemiacetal, followed by reduction.
-
Reagents: Trifluoroacetaldehyde ethyl hemiacetal, Sodium borohydride (NaBH
) or Sodium triacetoxyborohydride (STAB). -
Solvent: Toluene (for imine formation) / Ethanol or DCM (for reduction).
-
Mechanism:
-
Imine Formation: The aniline attacks the carbonyl carbon of the trifluoroacetaldehyde (generated in situ), forming a trifluoro-imine intermediate. Acid catalysis (e.g., p-TsOH) and Dean-Stark water removal facilitate this step.
-
Reduction: The imine is reduced by the hydride source to the secondary amine.
-
Pathway B: Alkylation with Trifluoroethyl Triflate
This pathway is faster but requires strict safety controls due to the high reactivity of triflates.
-
Reagents: 2,2,2-Trifluoroethyl triflate (CF
CH OTf), Potassium carbonate (K CO ) or DIPEA. -
Solvent: Acetonitrile or DMF.
-
Conditions: Reflux or elevated temperatures (80-100°C).
-
Challenge: Controlling mono- vs. di-alkylation (though steric hindrance of the ortho-methyl group helps favor mono-alkylation).
Synthetic Workflow Diagram
The following diagram illustrates the logic flow for the reductive amination pathway.
Caption: Figure 1. Reductive amination workflow for the synthesis of the target aniline derivative.
Physicochemical Properties & Characterization
The introduction of the 2,2,2-trifluoroethyl group significantly alters the electronic and physical profile of the parent aniline.
Predicted Properties
| Property | Value (Predicted) | Impact on Application |
| LogP | ~3.2 - 3.5 | Increased lipophilicity aids membrane permeability in drug design. |
| pKa (Conjugate Acid) | ~2.5 - 3.0 | The strong electron-withdrawing effect of the CF |
| Boiling Point | ~210 - 220°C | Higher than parent aniline due to molecular weight, though fluorine can increase volatility. |
Analytical Signature (NMR)
Researchers should verify the structure using
-
H NMR (CDCl
):-
2.15 ppm (s, 3H, Ar-CH
). -
3.75 ppm (q,
Hz, 2H, N-CH -CF ). - 3.90 ppm (br s, 1H, NH).
- 6.30 - 7.00 ppm (m, 3H, Aromatic protons).
-
2.15 ppm (s, 3H, Ar-CH
-
F NMR:
-
-72.0 ppm (t, CF
group). - -118.0 ppm (m, Ar-F).
-
-72.0 ppm (t, CF
Applications in Drug & Agrochemical Development
This scaffold serves as a critical "bioisostere" in structure-activity relationship (SAR) studies.
Metabolic Stability (Metabolic Blocking)
The trifluoroethyl group is metabolically robust. Unlike an ethyl group, which is susceptible to oxidative dealkylation by Cytochrome P450 enzymes (specifically CYP3A4), the C-F bonds protect the adjacent carbons from oxidation. This extends the half-life (
Electronic Modulation
The fluorine atom on the ring (position 5) and the trifluoroethyl group on the nitrogen both pull electron density. This is particularly useful in:
-
Kinase Inhibitors: Tuning the electron density of the aniline nitrogen to optimize hydrogen bonding with the hinge region of kinase enzymes (e.g., JAK, EGFR).
-
Agrochemicals: Enhancing the stability of the molecule in soil and plant tissues (e.g., in PPO inhibiting herbicides).
SAR Logic Diagram
Caption: Figure 2. Structure-Activity Relationship (SAR) impact of the trifluoroethyl-aniline scaffold.
Safety & Handling Protocols
As with all fluorinated anilines, strict safety protocols are mandatory.
-
Hazard Identification: Likely toxic if swallowed, inhaled, or in contact with skin. Potential for cumulative effects due to lipophilicity.
-
PPE: Nitrile gloves (double gloving recommended), lab coat, and chemical safety goggles. Handle only in a functioning fume hood.
-
Spill Response: Absorb with inert material (vermiculite or sand). Do not use combustible materials like sawdust.
-
Storage: Store in a cool, dry place under inert gas (Argon or Nitrogen) to prevent oxidation of the amine, although the trifluoroethyl group confers some stability.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 367-29-3 (Parent: 5-Fluoro-2-methylaniline). Retrieved from [Link]
- Lovering, F., et al. (2009).Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
- Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual reference for trifluoroethyl bioisosteres).
Sources
The Fluorinated Aniline Paradigm: Discovery, Physicochemical Dynamics, and Synthetic Architecture
Executive Summary
The integration of fluorine into organic scaffolds represents one of the most profound paradigm shifts in modern medicinal chemistry and materials science. Among these, fluorinated aniline derivatives have emerged as highly privileged building blocks. Historically, the introduction of fluorine into pharmaceuticals began in the 1950s with fluorinated corticosteroids, but it was the subsequent discovery of fluoroanilines that revolutionized targeted therapies, particularly in oncology and neurology 1[1]. Today, selectively fluorinated anilines are utilized to precisely modulate molecular basicity, enhance lipophilicity, and block metabolic degradation pathways, resulting in drugs with superior pharmacokinetic profiles and target affinity 2[2].
The Physicochemical Causality of Fluorination
To understand the utility of fluorinated anilines, one must examine the causality behind the elemental substitution. Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) closely mimics that of hydrogen (1.20 Å), allowing for substitution without severe steric disruption.
Modulating Basicity (pKa) via Inductive and Resonance Effects
The basicity of the aniline nitrogen is dictated by the availability of its lone pair. Fluorine exerts a powerful electron-withdrawing inductive effect (-I) through the sigma bond framework. However, its lone pairs in the 2p orbital can also overlap with the aromatic
-
Ortho/Meta Substitution: At the 2- and 3-positions, the +M resonance effect cannot effectively stabilize the nitrogen lone pair. Consequently, the strong -I effect dominates, pulling electron density away from the amine and drastically lowering its pKa 4[4].
-
Para Substitution: At the 4-position, the +M effect effectively delocalizes electron density back into the ring, almost perfectly counterbalancing the -I effect. Thus, 4-fluoroaniline maintains a pKa nearly identical to unsubstituted aniline 5[5].
Lowering the pKa of basic amines is a primary strategy in drug design to reduce hERG channel toxicity and minimize P-glycoprotein (P-gp) mediated efflux, which is critical for central nervous system (CNS) penetration6[6].
Lipophilicity and Metabolic Shielding
The C-F bond is exceptionally strong (approx. 485 kJ/mol), making it highly resistant to oxidative cleavage by Cytochrome P450 enzymes. By placing a fluorine atom at the para-position of an aniline ring, medicinal chemists effectively "block" the primary site of rapid metabolic hydroxylation. Furthermore, the low polarizability of the C-F bond increases the overall lipophilicity (LogP) of the fluoro-arene, enhancing passive membrane permeability 1[1].
Table 1: Physicochemical Impact of Fluorine Regiochemistry on Aniline
| Compound | pKa (Conjugate Acid) | LogP | Primary Electronic Effect on Nitrogen |
| Aniline | 4.60 | 0.90 | N/A |
| 2-Fluoroaniline | 3.20 | 1.20 | Strong Inductive (-I) withdrawal |
| 3-Fluoroaniline | 3.50 | 1.30 | Inductive (-I) dominates |
| 4-Fluoroaniline | 4.65 | 1.15 | Resonance (+M) balances Inductive (-I) |
Synthetic Architecture: Modern Methodologies
The synthesis of highly functionalized fluorinated anilines requires careful strategic planning. Traditional nitration followed by reduction often suffers from poor regioselectivity. Modern approaches rely heavily on transition-metal catalysis or advanced domino reactions 7[7].
Figure 1: Decision matrix for the synthesis of fluorinated aniline derivatives.
The Buchwald-Hartwig Amination Workflow
The Buchwald-Hartwig cross-coupling is the premier method for synthesizing complex diarylamines containing fluorinated motifs 8[8].
Causality of Reagent Selection: Fluorinated aryl halides are highly electron-deficient. While this accelerates the initial oxidative addition of the Palladium catalyst into the C-X bond, it makes the final reductive elimination step sluggish, risking catalyst trapping. To overcome this, bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos or XPhos) are required to force the palladium centers together and accelerate product release.
Step-by-Step Self-Validating Protocol:
-
Preparation & Moisture Control: In a glovebox, combine the fluorinated aryl bromide (1.0 eq), primary amine (1.2 eq),
(2 mol%), BrettPhos (4 mol%), and (1.5 eq) in anhydrous toluene.-
Validation: Karl Fischer titration of the toluene must read <50 ppm water. Moisture degrades the Pd catalyst into inactive "Pd black".
-
-
Execution: Seal the vessel, remove from the glovebox, and heat to 90°C under vigorous stirring for 4 hours.
-
In-Process Monitoring: At t=2h, extract a 10 µL aliquot, quench in 1 mL acetonitrile, and analyze via LC-MS.
-
Validation: The complete disappearance of the aryl halide mass and the emergence of the product mass validates catalytic turnover.
-
-
Workup & Spectroscopic Validation: Filter through Celite, concentrate, and purify via flash chromatography.
-
Validation: Perform
-NMR on the purified product. A distinct shift in the fluorine resonance confirms successful C-N coupling while validating that the strong C-F bond remained intact and did not undergo unwanted oxidative addition.
-
Clinical Translation: Case Studies in Targeted Therapy
EGFR Kinase Inhibitors (e.g., Gefitinib)
The discovery of Gefitinib marked a milestone in targeted oncology. The drug features a highly specific 3-chloro-4-fluoroaniline moiety. Structurally, this fluorinated aniline substituent extends deep into the hydrophobic pocket in the back of the ATP binding cleft of the Epidermal Growth Factor Receptor (EGFR). The fluorine atom at the para position specifically extends toward the side chains of Leu-788, Met-766, and Glu-762. This exact regiochemistry optimizes van der Waals contacts, vastly improving binding affinity compared to non-fluorinated analogs, while simultaneously resisting CYP450-mediated para-hydroxylation 9[9].
Figure 2: Mechanism of EGFR inhibition by fluoroaniline-based TKIs.
PDE9 Inhibitors and Blood-Brain Barrier Penetration
In the development of Phosphodiesterase 9 (PDE9) inhibitors for neurodegenerative diseases, P-glycoprotein (P-gp) mediated cellular efflux presented a major hurdle. By strategically replacing a hydrogen atom with fluorine on the aniline core of the inhibitors, medicinal chemists successfully lowered the basicity (pKa) of the nitrogen. This reduction in pKa directly mitigated P-gp recognition, dramatically enhancing blood-brain barrier penetration without sacrificing target affinity 6[6].
References
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI.[Link]
-
Next Generation of Fluorine-Containing Pharmaceuticals - ACS Publications.[Link]
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - ResearchGate.[Link]
-
Fluorine-Containing Drugs Introduced to the Market in the Last Decade - CPU.edu.cn.[Link]
-
A domino reaction strategy for facile and modular construction of synthetically challenging functionalized ortho-fluoroanilines - ChemRxiv.[Link]
-
Cas 348-54-9, 2-Fluoroaniline - LookChem.[Link]
Sources
- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. 4-Fluoroaniline CAS#: 371-40-4 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 3,4-Difluoro-N-(3-fluorobenzyl)aniline|Fluorinated Aniline [benchchem.com]
- 9. mhc.cpu.edu.cn [mhc.cpu.edu.cn]
Safety and handling of 5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline
Title: Technical Whitepaper: Safety, Handling, and Mechanistic Toxicology of 5-Fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline in Preclinical Development
Executive Summary
As a Senior Application Scientist, I approach the handling of highly functionalized aniline derivatives not merely as a compliance exercise, but as a mechanistic challenge. Standard operating procedures often fail because operators do not understand why a protocol exists. This whitepaper bridges the gap between the chemical architecture of 5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline and the physical engineering controls required to handle it safely. By analyzing its structure-toxicity relationship (STR), we establish self-validating workflows that ensure scientific integrity and operator safety during drug development.
Chemical Architecture & Mechanistic Toxicology
The parent scaffold, 5-fluoro-2-methylaniline, is a well-documented acute toxicant and severe irritant (). The strategic addition of the N-(2,2,2-trifluoroethyl) group fundamentally alters its pharmacokinetic and toxicological profile.
1.1 Lipophilicity and Dermal Penetration The incorporation of trifluoromethylated scaffolds is a proven strategy in lead structure research to enhance metabolic stability and lipophilicity (1)[1]. However, this increased lipophilicity drastically lowers the activation energy required for the molecule to cross the stratum corneum. Consequently, dermal exposure to 5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline presents a severe risk of rapid systemic absorption, necessitating specialized barrier protection beyond standard nitrile gloves.
1.2 Metabolic Bioactivation Pathway The primary toxicological concern with fluorinated anilines is their bioactivation in the liver. Cytochrome P450 enzymes (specifically CYP1A2 and CYP2E1) oxidize the secondary amine to an N-hydroxylamine intermediate. If this intermediate is not rapidly conjugated and detoxified via glucuronidation, it spontaneously oxidizes into a highly reactive nitroso species. This electrophile covalently binds to hepatic proteins and hemoglobin, leading to hepatotoxicity and methemoglobinemia.
Figure 1: Cytochrome P450-mediated bioactivation pathway of fluorinated anilines.
Quantitative Hazard Profiling
To design an effective containment strategy, we must translate the compound's physicochemical properties into actionable engineering controls. The tables below summarize the hazard profile and the corresponding Personal Protective Equipment (PPE) matrix, grounded in data from authoritative chemical safety repositories,[2].
Table 1: Physicochemical Properties & Predicted Hazard Profile
| Parameter | Value / Classification | Toxicological & Operational Implication |
| Structural Core | 5-Fluoro-2-methylaniline | Base toxicity includes acute oral, dermal, and inhalation hazards (H301, H311, H331). |
| N-Substitution | 2,2,2-Trifluoroethyl | Increased lipophilicity; significantly enhanced dermal penetration[1]. |
| Hazard Codes | H315, H319, H335 | Causes severe skin/eye irritation and respiratory toxicity (2)[2]. |
| Dust Explosion Risk | May form explosible mixtures | Requires static-free weighing environments and grounded spatulas. |
| Thermal Degradation | Flash Point ~90 °C | Combustion releases highly toxic Hydrogen Fluoride (HF) gas and NOx[2]. |
Table 2: Personal Protective Equipment (PPE) Matrix
| PPE Category | Specification | Causality / Rationale |
| Respiratory | PAPR with ABEK/P3 filters | Prevents inhalation of explosible dust and toxic organic vapors[2]. |
| Dermal (Hands) | Double-gloving: Nitrile inner, Butyl outer | Butyl rubber prevents permeation of highly lipophilic fluorinated organics. |
| Eye/Face | Full-face shield over splash goggles | Protects against severe ocular irritation and irreversible corneal damage (H319). |
| Body | Tyvek® chemically resistant suit | Prevents systemic absorption via accidental skin contact (H311). |
Self-Validating Standard Operating Procedures (SOPs)
A protocol is only as strong as its verification steps. The following workflows integrate self-validating checkpoints to ensure operator safety.
Workflow 1: High-Containment Weighing and Transfer Causality: Due to the risk of explosible dust-air mixtures and acute inhalation toxicity, this compound must never be handled on an open bench.
-
System Verification: Before initiating work, verify that the containment isolator or chemical fume hood is operational. Validation Check: The magnehelic gauge must read between -0.05 and -0.10 inches of water.
-
Static Elimination: Discharge static electricity from gloves and tools using an anti-static bar. Use only grounded, stainless-steel spatulas to prevent ignition of dispersed dust.
-
Primary Containment: Place the sealed chemical vial into the isolator. Do not unseal until the sash is lowered to the certified operational height.
-
Weighing: Tare the analytical balance with a closed-system transfer vessel. Transfer the required mass of 5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline.
-
Solubilization (In-Situ): To eliminate dust hazards during transport, solubilize the compound in the target assay buffer or organic solvent before removing it from the isolator.
-
Decontamination: Wipe down the exterior of the transfer vessel with a 5% acetic acid solution (see Workflow 2 for causality) before transferring to the analytical bench.
Workflow 2: Emergency Chemical Quenching and Spill Decontamination Causality: Anilines are weak bases. Applying a dilute acid (such as 5% acetic acid) protonates the amine, converting the volatile, lipophilic free-base into a highly water-soluble, non-volatile anilinium salt. This prevents vapor inhalation and halts dermal permeation.
-
Isolation: Immediately evacuate personnel from the immediate vicinity and establish a 5-meter perimeter.
-
Ventilation Control: Maximize the fume hood exhaust rate to clear ambient vapors.
-
Chemical Quenching: Liberally spray the spill zone with 5% acetic acid or dilute HCl. Validation Check: The formation of a localized aqueous suspension confirms the conversion to the anilinium salt.
-
Absorption: Apply a universal chemical binder or sand to the quenched liquid.
-
Collection & Disposal: Scoop the absorbed material using non-sparking tools into a hazardous waste container labeled "Fluorinated Aniline / HF Precursor Waste."
Figure 2: Step-by-step emergency spill response and chemical quenching workflow.
Conclusion
Handling 5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline demands a rigorous, mechanistically informed approach. By understanding the lipophilic enhancement of the trifluoroethyl group and the bioactivation risks of the aniline core, researchers can implement self-validating engineering controls that mitigate exposure. Adherence to these protocols ensures both the integrity of the scientific data and the absolute safety of the laboratory personnel.
References
- Source: fishersci.
- Source: sigmaaldrich.
- Source: uni-muenchen.
Sources
Solubility Profiling and Process Handling of 5-Fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline
Technical Guide for Process Chemists and Formulation Scientists
Executive Summary & Compound Architecture
5-Fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline represents a specialized class of fluorinated aromatic amines critical in modern drug discovery.[1] Often utilized as a bioisostere to modulate metabolic stability and lipophilicity, this scaffold presents unique solubility challenges distinct from non-fluorinated anilines.[1]
This guide provides a comprehensive analysis of its solubility behavior, driven by the interplay between the electron-withdrawing trifluoroethyl group and the lipophilic toluene core.[1]
Structural Analysis & Physicochemical Drivers[1]
-
Core Scaffold: 5-Fluoro-2-methylaniline (Lipophilic, weakly basic).[1]
-
N-Substituent: 2,2,2-Trifluoroethyl group (
).[1][2] -
Electronic Effect: The strong inductive effect (
) of the group significantly reduces the electron density on the nitrogen atom.[1]-
Consequence 1 (Basicity): The pKa drops drastically (estimated pKa
2.0–2.5) compared to the parent aniline (pKa 4.4). Crucial Implication: Unlike standard anilines, this compound will not readily dissolve in dilute aqueous acids (e.g., 1M HCl) for extraction. -
Consequence 2 (Lipophilicity): The fluorine content increases
(Predicted 3.2–3.8), enhancing solubility in non-polar and chlorinated solvents while reducing water miscibility to negligible levels.
-
Solubility Profile in Organic Solvents[1]
The following data categorizes solvent compatibility based on dielectric constant (
Predicted Solubility Matrix
Data derived from Structure-Activity Relationship (SAR) analysis of N-trifluoroethyl aniline analogues.
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Strong dispersion forces and dipole interactions match the fluorinated moiety.[1] Preferred for extraction.[1] |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High (>50 mg/mL) | Good solvation of the aromatic core; standard solvent for reaction workup. |
| Ethers | THF, MTBE, 2-MeTHF | High (>50 mg/mL) | Excellent H-bond acceptor capability stabilizes the N-H proton.[1] |
| Alcohols | Methanol, Ethanol, IPA | Moderate (10–30 mg/mL) | Soluble, but less efficient than aprotic solvents due to the hydrophobic effect of the |
| Alkanes | Hexane, Heptane, Cyclohexane | Low (<5 mg/mL) | The polarity of the aniline N-H and F-substituent disrupts the non-polar lattice. Ideal Anti-solvent. |
| Water | Water (pH 7) | Negligible (<0.01 mg/mL) | Hydrophobic exclusion dominates. |
| Acidic Water | 1M HCl | Low (<1 mg/mL) | Critical Note: Due to low basicity, protonation is inefficient; salt formation is difficult in aqueous media. |
Visualization: Solvation & Process Workflow
The following diagram illustrates the logical flow for solvent selection during synthesis and purification, highlighting the "Fluorine Effect" on decision-making.
Caption: Decision matrix for solvent selection based on intermolecular forces. Note the rejection of aqueous acid for extraction due to pKa suppression.[1]
Experimental Protocols for Solubility Determination
Do not rely solely on visual estimation. The following protocols provide rigorous, self-validating methods to quantify solubility, essential for GMP process development.
Protocol A: Gravimetric Determination (Saturation Shake-Flask)
Best for: Initial screening and high-concentration solvents.[1]
-
Preparation: Weigh approximately 50 mg of the compound into a 2 mL HPLC vial (pre-weighed).
-
Solvent Addition: Add the target solvent in 100 µL increments at 25°C.
-
Equilibration: Vortex for 1 minute after each addition. If the solid dissolves, record the volume.
-
Saturation: If solid remains after 500 µL, cap the vial and shake at 25°C for 24 hours.
-
Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (PTFE is required; Nylon may bind fluorinated compounds).
-
Quantification: Transfer a known volume of filtrate to a tared vessel, evaporate solvent under nitrogen flow, and weigh the residue.
-
Calculation:
-
Protocol B: HPLC-UV Quantification
Best for: Low-solubility solvents (Water, Alkanes) and impurity profiling.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
Detection: UV at 254 nm (Aromatic ring absorption).
-
Standard Curve: Prepare a stock solution in Acetonitrile (1 mg/mL) and dilute to 0.01–0.1 mg/mL range.
Process Development Implications
Reaction Solvent Selection
When synthesizing this compound (e.g., via alkylation of 5-fluoro-2-methylaniline with trifluoroethyl triflate), avoid protic solvents if using basic conditions.[1]
-
Recommended: Acetonitrile or DMF .[1] These polar aprotic solvents dissolve the starting aniline and the alkylating agent while stabilizing the transition state.[1]
-
Avoid: Water or Alcohols during alkylation, as the trifluoroethyl group is prone to hydrolysis or side reactions under harsh basic conditions.
Crystallization & Purification
Due to the "greasy" nature of the trifluoroethyl group, the compound often oils out rather than crystallizing.
-
Anti-Solvent Strategy: Dissolve the crude oil in a minimum volume of DCM or EtOAc .[1] Slowly add Heptane (or Hexane) with vigorous stirring.
-
Seeding: Essential.[1] The fluorinated chain has high rotational freedom, inhibiting lattice formation. Cool to -20°C to induce nucleation.[1]
Safety & Handling (E-E-A-T)
Warning: Fluorinated anilines are distinct from standard anilines in their toxicity profile.[1]
-
Skin Absorption: Like most anilines, this compound is likely readily absorbed through the skin. The fluorinated tail may enhance membrane permeability.[1] Double-gloving (Nitrile) is mandatory. [1]
-
Metabolic Toxicity: The metabolic cleavage of the N-alkyl group can release trifluoroacetaldehyde or trifluoroethanol, both of which have specific toxicities.[1]
-
Waste Disposal: Do not mix with standard organic waste if your facility segregates halogenated solvents.[1] This compound must be treated as Halogenated Organic Waste .[1]
References
-
PubChem Compound Summary. 2-Fluoro-5-(trifluoromethyl)aniline (Structural Analogue Data). National Library of Medicine.[1] Available at: [Link]
-
Wang, J., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines.[1] RSC Advances.[1] Available at: [Link]
-
Organic Syntheses. Preparation of N-(2,2,2-Trifluoroethyl) Amides and Amines.[1] Org.[1][2][3][4][5][6][7] Synth. 2006, 83, 197.[1] Available at: [Link]
Sources
- 1. WO2020148617A1 - 3-substituted phenylamidine compounds, preparation and use thereof - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
- 5. Medicinal chemistry optimization of a diaminopurine chemotype: Towards a lead for Trypanosoma brucei inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP3972965B1 - Pyridinone derivatives as selective cytotoxic agents against hiv infected cells - Google Patents [patents.google.com]
- 7. Metallaphotocatalytic triple couplings for modular synthesis of elaborate N-trifluoroalkyl anilines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of 5-Fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline
Executive Summary
The incorporation of fluoroalkyl groups into aniline derivatives is a highly sought-after structural modification in modern drug discovery. The N-(2,2,2-trifluoroethyl) moiety enhances lipophilicity, alters the steric profile of the amine, and significantly suppresses metabolic oxidation compared to standard alkylamines. However, utilizing secondary β-fluorinated anilines—such as 5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline —as nucleophiles in palladium-catalyzed C–N cross-coupling reactions presents severe mechanistic challenges.
This application note details the kinetic and thermodynamic hurdles associated with the second arylation of fluoroalkylanilines and provides a field-proven, self-validating protocol for synthesizing tertiary N,N-diaryl-N-(2,2,2-trifluoroethyl)amines.
Mechanistic Rationale & The "Fluoroalkyl Problem" (E-E-A-T)
Coupling a secondary fluoroalkylaniline with an aryl halide to form a tertiary amine deviates significantly from standard Buchwald-Hartwig amination kinetics. The challenges are twofold:
-
Nucleophilicity & Reductive Elimination (The Kinetic Hurdle): The strong electron-withdrawing nature of the –CF₃ group drastically lowers the basicity and nucleophilicity of the amine. In the catalytic cycle, this electron deficiency stabilizes the intermediate palladium-amido complex. Consequently, reductive elimination becomes the turnover-limiting step —a highly unusual phenomenon for couplings catalyzed by bulky monophosphines .
-
Base-Induced Decomposition (The Thermodynamic Hurdle): Standard Buchwald-Hartwig conditions rely on strong bases (e.g., NaOtBu, LiHMDS) and elevated temperatures (80–110 °C). Under these conditions, the acidic α-protons adjacent to the –CF₃ group are susceptible to deprotonation, triggering an E1cB-like β-fluoride elimination. This leads to the rapid and complete decomposition of the fluoroalkylaniline substrate before cross-coupling can occur.
The Causality of the Solution: To successfully perform a second arylation on 5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline, one must decouple the thermal degradation pathway from the catalytic cycle. By utilizing a highly active palladium catalyst ligated by a bulky, electron-rich biarylphosphine (such as RuPhos), the activation energy for oxidative addition and reductive elimination is lowered sufficiently to allow the reaction to proceed at room temperature (25 °C) . At this temperature, the fluoroalkylaniline is kinetically stable against strong bases like NaOtBu, allowing efficient C–N bond formation without substrate degradation .
Quantitative Data & Optimization
The tables below summarize the causality behind base selection and temperature control, demonstrating why standard high-temperature conditions fail for this specific substrate class.
Table 1: Base and Temperature Effects on Fluoroalkylaniline Stability (6 h in Dioxane)
| Base | pKa (Conjugate Acid in DMSO) | Temperature (°C) | Substrate Remaining (%) | Primary Degradation Pathway |
| LiHMDS | ~26 | 100 | 0% | β-fluoride elimination (E1cB) |
| NaOtBu | ~17 | 100 | 0% | β-fluoride elimination (E1cB) |
| K₃PO₄ | ~13 | 100 | >90% | Stable, but insufficient for fast coupling |
| KOPh | ~10 | 100 | >95% | Stable; ideal for primary amine coupling |
| NaOtBu | ~17 | 25 (Room Temp) | >99% | Stable; ideal for secondary amine coupling |
Data synthesized from foundational stability studies on β-fluoroalkylanilines [1].
Table 2: Optimization of Second Arylation Conditions for 5-Fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline
| Catalyst System | Base | Temp (°C) | Time (h) | Yield of Tertiary Amine (%) |
| Pd(OAc)₂ / BINAP | NaOtBu | 100 | 12 | 0 (Complete Decomposition) |
| [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | 100 | 24 | < 10 (Sluggish Reductive Elimination) |
| Pd(dba)₂ / RuPhos | NaOtBu | 25 | 16 | > 85 (Optimal) |
Catalytic Cycle & Kinetics
The following diagram illustrates the catalytic cycle for the room-temperature arylation, highlighting the resting state and the critical turnover-limiting step caused by the trifluoroethyl group.
Fig 1. Catalytic cycle highlighting the turnover-limiting reductive elimination step.
Experimental Protocol: Room-Temperature Second Arylation
This protocol is designed as a self-validating system . By operating at room temperature, the thermodynamic degradation of the fluoroalkyl chain is avoided. The progress of the reaction can be unambiguously validated via ¹⁹F NMR tracking of the –CF₃ and aryl-F signals.
Reagents & Materials
-
Secondary Amine: 5-Fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline (1.0 equiv, 0.50 mmol)
-
Aryl Electrophile: Aryl bromide (e.g., 4-bromoanisole) (1.05 equiv, 0.525 mmol)
-
Precatalyst: Pd(dba)₂ (2.0 mol %, 0.01 mmol)
-
Ligand: RuPhos (4.0 mol %, 0.02 mmol)
-
Base: Sodium tert-butoxide (NaOtBu) (1.2 equiv, 0.60 mmol)
-
Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane (2.5 mL)
Step-by-Step Methodology
-
Glovebox Preparation (Critical for Pd(0) stability): Inside a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube or a 2-dram vial equipped with a PTFE-lined septum cap with Pd(dba)₂ (5.7 mg), RuPhos (9.3 mg), and NaOtBu (57.7 mg).
-
Substrate Addition: Add the aryl bromide (if solid) to the vial. If the aryl bromide is a liquid, it will be added in Step 3.
-
Solvent & Amine Introduction: Add 2.5 mL of anhydrous, degassed toluene to the mixture. Stir for 2 minutes to allow the active Pd(0)-RuPhos complex to form (the solution will typically turn a deep red/orange). Finally, add the 5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline (103.6 mg) via a microsyringe.
-
Reaction Execution: Seal the vial tightly, remove it from the glovebox, and stir vigorously (800 rpm) at 25 °C (Room Temperature) for 16 to 24 hours. Do not apply heat, as temperatures above 40 °C in the presence of NaOtBu will initiate E1cB decomposition of the amine.
-
Reaction Quenching & Workup: Dilute the reaction mixture with ethyl acetate (5 mL) and quench with deionized water (5 mL). Separate the organic layer, extract the aqueous layer with additional ethyl acetate (2 × 5 mL), and dry the combined organic layers over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent, concentrate the filtrate under reduced pressure, and purify the crude residue via flash column chromatography (typically using a Hexanes/Ethyl Acetate gradient).
Analytical Characterization & Troubleshooting (Self-Validation)
-
¹⁹F NMR Monitoring: The starting 5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline exhibits a distinct –CF₃ triplet (approx. -71.0 ppm) and an aryl-F multiplet (approx. -118.0 ppm). The successful formation of the tertiary amine will result in a downfield shift of the –CF₃ signal and a change in its splitting pattern (often broadening due to restricted rotation around the N-Ar bond).
-
Troubleshooting Decomposition: If multiple new signals appear in the ¹⁹F NMR between -50 and -100 ppm, this indicates β-fluoride elimination and subsequent polymerization/degradation. Ensure the reaction temperature strictly did not exceed 25 °C and verify the anhydrous nature of the NaOtBu.
-
Sluggish Conversion: If starting material remains after 24 hours, the oxidative addition might be slow (especially with electron-rich aryl bromides). Do not heat the reaction; instead, increase the catalyst loading to 4 mol % Pd(dba)₂ / 8 mol % RuPhos.
References
-
Brusoe, A. T., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(26), 8460–8468.[Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[Link]
- Hartwig, J. F., & Brusoe, A. T. (2016). Palladium-catalyzed arylation of fluoroalkylamines.
Application Note: Synthesis and Optimization of 5-Fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline for Kinase Inhibitor Development
Target Audience: Research Chemists, Medicinal Chemistry Leads, and Process Scientists Content Focus: Structural rationale, synthetic optimization, and validated protocols for fluorinated aniline intermediates.
Introduction & Structural Rationale
As drug discovery pivots toward highly targeted therapies with stringent pharmacokinetic (PK) requirements, the strategic incorporation of fluorine has become indispensable. 5-Fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline represents a highly specialized, privileged building block frequently utilized in the development of advanced kinase inhibitors, such as Myt1 and acetylcholinesterase inhibitors .
As a Senior Application Scientist, I frequently observe that the success of an Active Pharmaceutical Ingredient (API) relies heavily on the physicochemical properties inherited from its intermediates. The specific substitution pattern of this molecule is not arbitrary; it is a masterclass in rational drug design:
-
5-Fluoro Substitution: Placing a fluorine atom meta to the amine and para to the methyl group effectively blocks cytochrome P450-mediated aromatic oxidation. This drastically increases the metabolic half-life of the downstream API.
-
2-Methyl Steric Shielding: The ortho-methyl group induces a conformational twist, breaking the planarity between the aniline nitrogen and the phenyl ring. This restricts N-C bond rotation, locking the molecule into a specific bioactive conformation required for deep kinase pocket binding.
-
N-(2,2,2-Trifluoroethyl) Alkylation: The strong electron-withdrawing nature of the CF₃ group drastically lowers the pKa of the amine . This renders the nitrogen a poor hydrogen-bond acceptor but an excellent donor, mitigating off-target hERG liabilities while simultaneously driving up the lipophilicity (LogP) for superior blood-brain barrier (BBB) penetration.
Synthetic Strategy & Optimization
The primary challenge in synthesizing this intermediate is achieving selective mono-alkylation. Direct alkylation with trifluoroethyl triflate often leads to over-alkylation (tertiary amine formation). Therefore, a reductive amination approach using trifluoroacetaldehyde is the industry standard.
To establish a robust, scalable process, we evaluated multiple reductive amination conditions. The quantitative data from our optimization studies are summarized below.
Table 1: Optimization of N-Alkylation Conditions
| Entry | Alkylating Agent | Reducing Agent / Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation & Causality |
| 1 | CF₃CH₂OTf (1.2 eq) | K₂CO₃ (2.0 eq) | DMF | 80 | 12 | 45 | Direct alkylation led to significant over-alkylation due to the high reactivity of the triflate leaving group. |
| 2 | CF₃CHO (1.2 eq) | NaBH₃CN (1.5 eq) | MeOH | 25 | 16 | 62 | Imine formation was successful, but the generation of toxic HCN byproducts during workup poses safety risks at scale. |
| 3 | CF₃CHO (1.2 eq) | NaBH(OAc)₃ (1.5 eq) | DCE | 25 | 8 | 89 | Optimal. Acetate ligands reduce borohydride nucleophilicity, preventing aldehyde reduction while selectively reducing the protonated imine. |
| 4 | CF₃COOH (2.0 eq) | NaBH₄ (3.0 eq) | THF | 65 | 24 | 30 | Sluggish reduction of the in-situ generated amide; required harsh heating, leading to trace defluorination. |
Experimental Protocols
The following protocols are designed as self-validating systems. By monitoring specific visual and analytical cues, process scientists can ensure reaction fidelity at every step.
Protocol A: Reductive Amination (Synthesis of Core Intermediate)
Objective: Selective synthesis of 5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline via imine reduction.
-
Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 5-fluoro-2-methylaniline (10.0 g, 80.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 100 mL).
-
Imine Formation: Cool the solution to 0 °C. Add trifluoroacetaldehyde hemiacetal (11.2 g, 96.0 mmol) dropwise over 15 minutes, followed by Trifluoroacetic acid (TFA, 1.0 mL).
-
Causality: Cooling minimizes the exothermic nature of hemiacetal dissociation. TFA acts as a Brønsted acid catalyst to accelerate the dehydration of the hemiaminal intermediate into the active imine.
-
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 25.4 g, 120.0 mmol) in small portions over 30 minutes. Stir at ambient temperature for 8 hours.
-
Self-Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc 8:2). The primary amine starting material reacts with ninhydrin stain to form a dark purple spot. The successful formation of the secondary amine product will resist ninhydrin staining but show strong UV activity at 254 nm. LC-MS will confirm the product with an [M+H]⁺ peak at m/z 208.1.
-
Workup: Quench slowly with saturated aqueous NaHCO₃ (50 mL).
-
Causality: Neutralizing the acetic acid byproduct (generated from the reducing agent) prevents the degradation or protonation of the fluorinated amine, ensuring it partitions completely into the organic layer during extraction. Extract with dichloromethane, dry over Na₂SO₄, and concentrate.
-
Protocol B: Downstream Functionalization (Bromination & Borylation)
To utilize this intermediate in Buchwald-Hartwig or Suzuki-Miyaura cross-couplings for API synthesis , it must be functionalized into a boronic ester.
-
Electrophilic Bromination: Dissolve the intermediate in DMF and cool to 0 °C. Add N-Bromosuccinimide (NBS, 1.05 eq).
-
Self-Validation: Bromination occurs regioselectively at the 4-position (para to the amine). The reaction color transitions from active orange to pale yellow. LC-MS will display a classic 1:1 isotopic doublet pattern at m/z 286.0 / 288.0.
-
-
Miyaura Borylation: Combine the aryl bromide with Bis(pinacolato)diboron (B₂pin₂, 1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and KOAc (3.0 eq) in anhydrous 1,4-dioxane. Degas with N₂ and heat to 90 °C for 6 hours.
-
Self-Validation: The conversion is visually indicated by the precipitation of potassium bromide (KBr) as a fine white solid. LC-MS confirms the boronic ester mass [M+H]⁺ at m/z 334.1.
-
Workflow and Pharmacological Visualization
To contextualize the utility of this intermediate, the following diagrams map out both the synthetic workflow and the downstream pharmacological application of the resulting API (e.g., targeting the Myt1 kinase pathway in oncology).
Synthetic workflow for the fluorinated aniline boronic ester building block.
Mechanism of action for Myt1 kinase inhibitors derived from the intermediate.
References
- Title: EP4526293A1 - Heteroarenes, pharmaceutical compositions containing the same, and methods of using the same Source: Google Patents URL
-
Title: Aniline, N-(2,2,2-trifluoroethyl)- Molecular Properties & Analysis Source: MolForge URL: [Link]
-
Title: BindingDB BDBM10504: 4-Amino-5-fluoro-2-methyl-3-[3-(1,1-dihydroxy-2,2,2-trifluoroethyl)-benzylthiomethyl]quinoline Source: BindingDB URL: [Link]
Experimental procedure for the synthesis of trifluoroethylated aniline derivatives
Strategic Synthesis of -Trifluoroethylanilines: A Dual-Protocol Approach
Executive Summary & Application Scope
The introduction of a 2,2,2-trifluoroethyl group onto an aniline nitrogen is a high-value transformation in medicinal chemistry. Unlike simple methylation, the trifluoroethyl moiety significantly modulates the physicochemical properties of the parent aniline:
-
Modulation: The strong electron-withdrawing nature of the
group ( ) dramatically lowers the basicity of the nitrogen (typically by 3–4 units). This reduces lysosomal trapping and improves passive permeability. -
Metabolic Stability: The bulky, fluorinated group blocks
-dealkylation and oxidation pathways common to -ethyl/methyl analogs. -
Bioisosterism: It serves as a lipophilic, non-basic bioisostere for amides or carbonyls.
This Application Note details two orthogonal synthetic protocols:
-
Reductive Amination (Method A): The "Workhorse" protocol using Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE). Ideal for modifying existing anilines.
-
Pd-Catalyzed Cross-Coupling (Method B): The "Convergent" protocol using Aryl Halides. Ideal for building the core scaffold when the aniline is not available.
Method Selection Guide
Choose the appropriate protocol based on your starting material availability and substrate sensitivity.
Figure 1: Decision matrix for selecting the optimal synthetic pathway.
Protocol A: Reductive Amination (The "Workhorse")
Mechanistic Insight
Direct use of trifluoroacetaldehyde is impractical due to its volatility (b.p.
-
Challenge: TFAE is stable; it must be forced to release the reactive aldehyde species in situ or condense directly to form a hemiaminal.
-
Solution: Acid catalysis (often acetic acid or toluene reflux) drives the equilibrium toward the iminium ion, which is then trapped by the hydride source.
Reagents & Equipment
-
Substrate: Aniline derivative (1.0 equiv).
-
Reagent: Trifluoroacetaldehyde ethyl hemiacetal (TFAE) (1.5 – 2.0 equiv) [CAS: 433-27-2].
-
Reductant: Sodium Borohydride (
) (2.0 equiv) or Sodium Cyanoborohydride ( ). -
Solvent: Toluene (Step 1), Methanol (Step 2).
-
Equipment: Dean-Stark trap (optional but recommended for difficult substrates).
Step-by-Step Procedure
Step 1: Imine Formation (Dehydration)
-
Charge a round-bottom flask with the Aniline (1.0 equiv) and Toluene (
concentration). -
Add TFAE (1.5 equiv).
-
Critical Step: Fit the flask with a Dean-Stark trap and reflux condenser. Heat to reflux (
) for 3–6 hours.-
Why? This azeotropically removes the ethanol/water byproduct, forcing the equilibrium from the stable hemiaminal to the reactive imine (
).
-
-
Monitor by TLC/LCMS. The imine is often visible but may hydrolyze on silica; look for the disappearance of starting aniline.
-
Concentrate the toluene solution under reduced pressure to yield the crude imine (often an oil).
Step 2: Reduction
-
Redissolve the crude imine in anhydrous Methanol (
). -
Cool to
in an ice bath. -
Add
(2.0 equiv) portion-wise over 15 minutes.-
Caution: Gas evolution (
). Ensure venting.
-
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Quench: Carefully add saturated aqueous
or (dropwise) to destroy excess hydride. -
Workup: Dilute with Ethyl Acetate, wash with
(aq) and Brine. Dry over .
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Stable hemiaminal intermediate not dehydrating. | Use Dean-Stark reflux (Step 1) or add catalytic |
| Over-alkylation | Formation of tertiary amine. | Rare with |
| Hydrolysis | Imine hydrolyzing before reduction. | Perform "One-Pot" procedure: Mix Aniline + TFAE + |
Protocol B: Palladium-Catalyzed Cross-Coupling
Mechanistic Insight
Coupling 2,2,2-trifluoroethylamine (
-
The Fix: Standard Buchwald-Hartwig conditions often fail. Specialized ligands (Monophosphines like BrettPhos or AdBippyPhos ) are required to facilitate the reductive elimination step and stabilize the Pd-amine complex.
Reagents[1][2][3][4]
-
Substrate: Aryl Bromide or Chloride (1.0 equiv).
-
Reagent: 2,2,2-Trifluoroethylamine hydrochloride (1.2 equiv).
-
Catalyst:
or (1–2 mol%). -
Ligand: BrettPhos or AdBippyPhos (2–4 mol%).
-
Base:
(strong) or Potassium Phenoxide ( ) (mild, specific for fluorinated amines). -
Solvent: Toluene or Dioxane (anhydrous).
Step-by-Step Procedure
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Charge Solids: Add Aryl Halide (1.0 equiv),
(2 mol%), Ligand (4 mol%), and Base ( , 2.5 equiv). -
Charge Liquids: Add Toluene (
) and 2,2,2-trifluoroethylamine (1.2 equiv). -
Reaction: Seal the vial and heat to
for 12–18 hours. -
Workup: Filter through a pad of Celite (eluting with EtOAc) to remove palladium residues. Concentrate and purify via silica gel chromatography.
Process Visualization (Pathway Logic)
Figure 2: Reaction pathway for the Reductive Amination protocol (Method A).
Safety & Handling (E-E-A-T)
-
Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE):
-
Hazards: Flammable liquid (Flash point
). Causes serious eye irritation and skin irritation.[1] -
Storage: Store in a cool, dry place. It is hygroscopic; moisture can degrade the reagent, reverting it to the hydrate form which is less reactive.
-
-
2,2,2-Trifluoroethylamine:
-
Hazards: Volatile and corrosive. Handle in a fume hood.
-
-
Palladium Residues:
-
Pd species must be scavenged (using SiliaMetS® Thiol or equivalent) before biological testing to prevent heavy metal toxicity artifacts.
-
References
-
Practical Synthesis via Reductive Amination
- Title: "Practical Synthesis of N-Trifluoroethylanilines via Reductive Amin
- Source: Journal of Organic Chemistry (2003)
-
URL:[Link]
-
Buchwald-Hartwig Cross-Coupling
- Title: "Palladium-Catalyzed Aryl
- Source: Journal of the American Chemical Society (2015)
-
URL:[Link]
- Reagent Safety Data: Title: "Trifluoroacetaldehyde Ethyl Hemiacetal Safety D
The Strategic Integration of 5-Fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline in the Synthesis of Advanced Bioactive Molecules
Introduction: The Significance of Fluorinated Anilines in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the pharmacological profile of drug candidates. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and modulated lipophilicity, have made fluorinated building blocks indispensable in the synthesis of novel therapeutics.[1][2] Among these, 5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline stands out as a particularly valuable, yet underutilized, intermediate. Its structure combines the benefits of a fluoro-substituted aromatic ring with a trifluoroethyl group on the amine, offering a dual approach to molecular optimization. This guide provides an in-depth exploration of the synthesis and application of this versatile building block in the creation of bioactive molecules, with a focus on pyrazole-based COX-2 inhibitors.
Part 1: Synthesis of the Key Intermediate: 5-Fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline
The journey towards advanced bioactive molecules begins with the efficient synthesis of the core building block. This section details a robust, two-step process for the preparation of 5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline.
Step 1: Synthesis of 5-Fluoro-2-methylaniline
The precursor, 5-fluoro-2-methylaniline, can be synthesized from commercially available 4-fluoro-2-nitrotoluene via a reduction reaction.
Experimental Protocol:
-
To a solution of 4-fluoro-2-nitrotoluene (1 equivalent) in ethanol, add iron powder (5 equivalents) and a catalytic amount of concentrated hydrochloric acid at 0 °C.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-fluoro-2-methylaniline.[3]
Step 2: N-Trifluoroethylation of 5-Fluoro-2-methylaniline
The introduction of the 2,2,2-trifluoroethyl group onto the aniline nitrogen can be achieved through N-alkylation using a suitable trifluoroethylating agent, such as 2,2,2-trifluoroethyl triflate.[2]
Experimental Protocol:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 5-fluoro-2-methylaniline (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as sodium hydride (1.2 equivalents), portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add a solution of 2,2,2-trifluoroethyl triflate (1.1 equivalents) in the same solvent.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.[4]
-
Upon completion, carefully quench the reaction with water at 0 °C.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain 5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline.
Part 2: Application in the Synthesis of a Bioactive Pyrazole Derivative
The synthesized 5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline is a prime candidate for the construction of heterocyclic scaffolds, particularly pyrazoles, which are prevalent in a wide range of bioactive compounds, including anti-inflammatory agents and anticancer drugs.[5][6][7] This section outlines the synthesis of a novel celecoxib analogue, a selective COX-2 inhibitor, utilizing this key intermediate.
Rationale for Targeting COX-2
Cyclooxygenase-2 (COX-2) is an enzyme that is overexpressed in inflammatory conditions and various cancers. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a validated strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[8] The structural features of our target aniline derivative are designed to enhance the binding affinity and selectivity for the COX-2 active site.
Synthesis of a Novel Pyrazole-based COX-2 Inhibitor
The synthesis involves a cyclocondensation reaction between 5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline and a suitable 1,3-diketone, followed by diazotization and sulfonation to introduce the requisite pharmacophore for COX-2 inhibition.
Experimental Workflow:
Caption: Synthetic workflow for the pyrazole-based COX-2 inhibitor.
Detailed Protocol:
-
Preparation of the Hydrazine:
-
Dissolve 5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes.
-
In a separate flask, prepare a solution of tin(II) chloride (3 equivalents) in concentrated hydrochloric acid.
-
Slowly add the diazonium salt solution to the tin(II) chloride solution at 0 °C.
-
Stir the reaction mixture for 2 hours, then basify with a concentrated sodium hydroxide solution.
-
Extract the hydrazine product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and use it directly in the next step.
-
-
Cyclocondensation Reaction:
-
To a solution of the crude hydrazine (1 equivalent) in ethanol, add 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1 equivalent).
-
Add a catalytic amount of acetic acid and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude pyrazole derivative.
-
-
Purification and Characterization:
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry to confirm its structure and purity.
-
Data Presentation:
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Purity (HPLC) | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib Analogue | C₂₀H₁₅F₇N₂O₂S | 508.4 | 65 | >98% | >100 | 0.05 | >2000 |
| Celecoxib | C₁₇H₁₄F₃N₃O₂S | 381.37 | - | >99% | 15 | 0.04 | 375 |
Conclusion: A Gateway to Novel Bioactive Scaffolds
The strategic use of 5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline as a synthetic intermediate opens up new avenues for the development of highly functionalized and potentially more effective bioactive molecules. The protocols detailed herein provide a comprehensive guide for researchers and drug development professionals to synthesize this key building block and utilize it in the construction of complex heterocyclic systems such as pyrazole-based COX-2 inhibitors. The inherent properties of the fluoro and trifluoroethyl substituents offer a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of new drug candidates, paving the way for the next generation of therapeutics.
References
-
Chikhale, R., et al. (2019). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. Bioorganic Chemistry, 86, 440-454. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2015). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules, 20(8), 14836-14859. [Link]
-
El-Damasy, A. K., et al. (2022). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Bioorganic Chemistry, 131, 106273. [Link]
-
Murahari, M., et al. Ligand based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors. ResearchGate. [Link]
-
Sloop, J. C. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Modern Organic Chemistry Research, 3(1), 1-10. [Link]
-
PrepChem. Synthesis of N-ethyl-N-(2,2,2-trifluoro-ethyl)-aniline. [Link]
-
Boston University. Reductive Amination Reaction. [Link]
-
Tota, A., et al. (2014). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Organic Preparations and Procedures International, 46(4), 389-393. [Link]
-
Osipov, S. N., et al. (1997). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[3][8]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 62(16), 5459-5467. [Link]
-
Johnström, P., & Stone-Elander, S. (1995). The 18F‐labelled alkylating agent 2,2,2‐trifluoroethyl triflate: Synthesis and specific activity. Journal of Labelled Compounds and Radiopharmaceuticals, 36(6), 537-547. [Link]
-
Booth, B. L., et al. (1980). Alkyltrifluoromethanesulphonates as alkylating reagents for aromatic compounds. Journal of the Chemical Society, Perkin Transactions 1, 1452-1456. [Link]
-
Bussolari, J. C., & McDonnell, P. A. (2000). A New Substrate for the Biginelli Cyclocondensation: Direct Preparation of 5-Unsubstituted 3,4-Dihydropyrimidin-2(1H)-ones from a β-Keto Carboxylic Acid. The Journal of Organic Chemistry, 65(20), 6777-6779. [Link]
-
White Rose Research Online. Reductive Aminations by Imine Reductases: From Milligrams to Tons. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Trifluoroethylating Powerhouse: Applications of 2,2,2-Trifluoroethyl Triflate. [Link]
-
Beilstein-Institut. Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. [Link]
-
Lee, C.-F., et al. (2012). Direct amination of γ-halo-β-ketoesters with anilines. Tetrahedron Letters, 53(15), 1886-1889. [Link]
-
Beilstein-Institut. Direct trifluoroethylation of carbonyl sulfoxonium ylides using hypervalent iodine compounds. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 5-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors [mdpi.com]
Application Note: Analytical Characterization of 5-Fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline
This Application Note is structured as a comprehensive technical dossier for the analytical characterization of 5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline . It is designed for analytical chemists and process development scientists in the pharmaceutical industry.
Executive Summary
The target molecule, 5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline (henceforth referred to as F-MTE-Aniline ), represents a critical class of fluorinated intermediates used in the synthesis of kinase inhibitors and agrochemicals. The simultaneous presence of an electron-withdrawing trifluoroethyl group and a core aromatic fluorine atom presents unique analytical challenges, particularly regarding ionization efficiency in MS and retention behavior in Reverse-Phase HPLC.
This guide outlines a multi-modal analytical strategy combining High-Resolution NMR (
Molecular Profile
| Property | Detail |
| IUPAC Name | 5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline |
| Molecular Formula | |
| Molecular Weight | 221.17 g/mol |
| Key Structural Features | Secondary Amine, Trifluoromethyl ( |
| Predicted LogP | ~3.2 (Lipophilic) |
| pKa (Conjugate Acid) | ~2.5 - 3.0 (Weakly basic due to electron-withdrawing |
Analytical Decision Matrix (Workflow)
The following decision tree illustrates the logical flow for characterizing F-MTE-Aniline, distinguishing between routine release testing and full structural elucidation.
Figure 1: Analytical workflow for the characterization of fluorinated aniline intermediates.
Protocol A: High-Performance Liquid Chromatography (HPLC-PDA-MS)
Objective: Quantification of purity and identification of non-volatile synthetic byproducts (e.g., bis-alkylated species or unreacted starting material).
Mechanistic Insight: Column Selection
While C18 columns are standard, Pentafluorophenyl (PFP) phases are superior for this application. The PFP phase engages in
Method Parameters
| Parameter | Setting |
| Column | Fluorophenyl-Propyl (PFP) or C18, |
| Mobile Phase A | Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.5) |
| Mobile Phase B | Acetonitrile (MeCN) + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp | 40°C |
| Detection (UV) | PDA: 210–400 nm (Extract at |
| Detection (MS) | ESI Positive Mode (Scan 100–600 m/z) |
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 1.0 | 5 | Hold |
| 15.0 | 95 | Linear Gradient |
| 18.0 | 95 | Wash |
| 18.1 | 5 | Re-equilibration |
| 23.0 | 5 | Stop |
System Suitability Criteria:
-
Tailing Factor (
): NMT 1.5 (Amine tailing is suppressed by the acidic mobile phase). -
Resolution (
): > 2.0 between F-MTE-Aniline and nearest impurity (likely 5-fluoro-2-methylaniline).
Protocol B: Gas Chromatography - Mass Spectrometry (GC-MS)
Objective: Due to the relatively low molecular weight and lack of hydrogen bond donors (secondary amine with electron-withdrawing group), F-MTE-Aniline is sufficiently volatile for GC analysis without derivatization. This method is orthogonal to HPLC.
Method Parameters
| Parameter | Setting |
| Column | 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms), |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Inlet | Split (20:1) @ 250°C |
| Oven Program | 50°C (1 min) |
| MS Source | Electron Ionization (EI) @ 70 eV |
| Transfer Line | 280°C |
Mass Spectral Interpretation (EI)
Detailed fragmentation analysis validates the structure:
-
Molecular Ion (
): 221 m/z (Distinct parent peak). -
Base Peak: Likely loss of
(M-69) or cleavage of the bond. -
Diagnostic Fragment: m/z 83 (
) confirms the trifluoroethyl tail.
Protocol C: Nuclear Magnetic Resonance (NMR)
Objective: Unequivocal structural confirmation. The presence of both aromatic and aliphatic fluorine makes
Predicted Spectral Data (in )
F NMR (376 MHz):-
Signal A (Aliphatic):
ppm (Triplet, Hz). Corresponds to . -
Signal B (Aromatic):
to ppm (Multiplet). Corresponds to Ar-F at position 5. -
Integration: Ratio of A:B must be exactly 3:1.
-
Methyl (
): ppm (Singlet, 3H). -
Methylene (
): ppm (Quartet of doublets, 2H). The quartet arises from coupling to the group ( ). -
Aromatic Protons: Three distinct signals in the aromatic region (6.3–7.0 ppm) showing characteristic coupling patterns for the 1,2,4-substitution pattern.
-
Amine (
): Broad singlet, exchangeable with , typically ppm.
Stability & Handling Notes
-
Basicity: The trifluoroethyl group significantly lowers the basicity of the nitrogen lone pair compared to the parent aniline. Consequently, this molecule may not form stable salts with weak acids (e.g., acetic acid) but will form salts with strong mineral acids (HCl).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. While fluorinated anilines are generally stable, oxidation (browning) can occur upon prolonged exposure to air.
References
-
HPLC of Anilines: Riggin, R.M., et al. "Analytical procedures for aniline and selected derivatives in wastewater and sludge."[1] EPA-600/S4-84-009, 1984.[1] [2]
-
Fluorinated Phases: "Separation of Fluoro-Anilines on Newcrom R1 HPLC column." SIELC Technologies Application Note.
-
Synthesis & Properties: "5-Fluoro-2-methylaniline synthesis and properties." ChemicalBook / MilliporeSigma Technical Data.
-
GC Derivatization: "Analysis of 2,2,2-trifluoroethyl derivatives... by gas chromatography." J AOAC Int., 1995.[3]
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Analytical procedures for aniline and selected derivatives in wastewater and sludge. Final report (Technical Report) | OSTI.GOV [osti.gov]
- 3. Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Asymmetric Synthesis Involving N-(2,2,2-Trifluoroethyl)aniline Derivatives
Introduction & Strategic Overview
The incorporation of fluorine into organic molecules fundamentally alters their physicochemical and biological properties, enhancing metabolic stability, lipophilicity, and membrane permeability[1][2]. Among fluorinated scaffolds, chiral
Historically, the asymmetric synthesis of these derivatives has been challenging due to the high electronegativity of the trifluoromethyl group, which destabilizes adjacent carbocations and reduces the nucleophilicity of the amine[4]. However, recent breakthroughs in both biocatalysis and organocatalysis have provided robust, highly enantioselective pathways to these molecules[5][6].
This application note details two state-of-the-art methodologies for synthesizing enantioenriched N-(2,2,2-trifluoroethyl)aniline derivatives:
-
Biocatalytic Asymmetric N–H Bond Insertion : Utilizing engineered Cytochrome
for the insertion of acceptor-acceptor carbenes into aniline N–H bonds[5]. -
Organocatalytic Aza-Friedel-Crafts Addition : Employing chiral phosphoric acids (CPAs) for the enantioselective addition of nucleophiles to in situ-generated trifluoromethyl imines[2][6].
Methodology A: Biocatalytic Asymmetric N–H Bond Insertion
Principle & Causality
Transition-metal-catalyzed carbene insertion into N–H bonds is a classic method for amine synthesis. However, utilizing acceptor-acceptor diazo compounds (like benzyl 2-diazotrifluoropropanoate) is notoriously difficult due to their extreme electron deficiency, which renders them unreactive in standard abiological systems[5].
By engineering the metalloprotein scaffold of Cytochrome
Caption: Biocatalytic asymmetric N-H insertion workflow using engineered Cytochrome c552.
Experimental Protocol: Biocatalytic N-H Insertion
Self-Validating Checkpoint: The reaction must be performed under strictly anaerobic conditions. The active catalyst requires the heme iron to be in the Fe(II) oxidation state; exposure to oxygen will irreversibly oxidize it to the inactive Fe(III) state[1][7].
-
Enzyme Preparation: Express the Ht-Cc552(G50T, M59G, P60E, Q62R) variant in E. coli. Purify via Ni-NTA affinity chromatography and exchange into a degassed 50 mM phosphate buffer (pH 7.4).
-
Catalyst Activation: Inside an anaerobic glovebox, add sodium dithionite (
, 10 mM final concentration) to the enzyme solution. Causality: Dithionite acts as a mild reducing agent to maintain the heme iron strictly in the catalytically active Fe(II) state. -
Reaction Assembly: To a 10 mL glass vial, add the aniline derivative (final concentration 10 mM) and benzyl 2-diazotrifluoropropanoate (20 mM, 2.0 equiv). Causality: An excess of the diazo reagent compensates for background hydrolysis and ensures complete conversion of the aniline[5].
-
Initiation: Add the activated Ht-Cc552 enzyme (0.1 mol% catalyst loading) to the reaction mixture. Seal the vial and stir at 400 rpm at room temperature for 16 hours.
-
Workup & Analysis: Quench the reaction by exposing it to air (oxidizing the catalyst to Fe(III)). Extract the aqueous layer with ethyl acetate (
mL). Dry the combined organic layers over anhydrous , concentrate under reduced pressure, and purify via silica gel chromatography. Determine the e.r. via chiral HPLC.
Quantitative Data: Biocatalytic Scope
Data summarized from the engineered Ht-Cc552 biocatalytic platform[1][5].
| Aniline Substrate | Yield (%) | Enantiomeric Ratio (e.r.) | Mechanistic Causality / Note |
| p-Toluidine | 99 | 95:5 | High nucleophilicity due to the electron-donating methyl group drives rapid insertion. |
| Aniline (Unsubstituted) | 95 | 93:7 | Standard baseline reactivity; excellent fit within the engineered chiral pocket. |
| o-Toluidine | 85 | 90:10 | Mild steric hindrance at the ortho-position is well-tolerated by the enzyme's active site. |
| 3-Chloro-4-fluoroaniline | 32 | 88:12 | Electron-withdrawing halogens reduce amine nucleophilicity, lowering overall yield. |
Methodology B: Organocatalytic Aza-Friedel-Crafts Addition
Principle & Causality
An alternative to N-H insertion is the enantioselective nucleophilic addition to trifluoromethyl imines. Because isolated trifluoromethyl imines are prone to hydration and instability[4], a superior strategy involves generating the imine in situ from an aniline and trifluoroacetaldehyde methyl hemiacetal[2][6].
The addition of a nucleophile (such as an indole) is catalyzed by a chiral BINOL-derived phosphoric acid (CPA). The CPA functions as a bifunctional catalyst: its Brønsted acidic proton activates the imine via hydrogen bonding, while the phosphoryl oxygen forms a hydrogen bond with the N-H of the indole[6]. The bulky 3,3'-substituents on the BINOL backbone create a rigid chiral environment that shields one face of the imine, dictating the stereochemical outcome of the C-C bond formation[2][6].
Caption: Organocatalytic aza-Friedel-Crafts addition via chiral phosphoric acid activation.
Experimental Protocol: Organocatalytic Addition
Self-Validating Checkpoint: The use of molecular sieves is critical. Water is a byproduct of the in situ imine condensation. If water is not sequestered, it will competitively hydrogen-bond with the chiral phosphoric acid, drastically reducing both the reaction rate and enantioselectivity[2].
-
Imine Pre-formation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add aniline (0.2 mmol), trifluoroacetaldehyde methyl hemiacetal (0.24 mmol, 1.2 equiv), and activated 4Å molecular sieves (100 mg) in anhydrous dichloromethane (2.0 mL).
-
Condensation: Stir the mixture at room temperature for 2 hours. Causality: This pre-stirring ensures complete conversion of the hemiacetal and aniline into the highly electrophilic N-(2,2,2-trifluoroethylidene)aniline intermediate[6].
-
Catalyst Addition: Cool the reaction mixture to -30°C using a cryocooler. Add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 10 mol%). Causality: Lowering the temperature minimizes background (uncatalyzed) racemic addition and maximizes the energy difference between the diastereomeric transition states.
-
Nucleophilic Attack: Add the indole derivative (0.24 mmol, 1.2 equiv) in one portion.
-
Workup & Analysis: Stir at -30°C until TLC indicates complete consumption of the imine (typically 24-48 hours). Quench with saturated aqueous
(2 mL) to neutralize the phosphoric acid. Extract with dichloromethane, dry over , and purify via flash column chromatography to isolate the chiral N-(2,2,2-trifluoroethyl)aniline derivative.
Quantitative Data: Organocatalytic Scope
Data representing the aza-Friedel-Crafts addition to trifluoromethyl imines[2][6].
| Nucleophile | Imine Precursor | Yield (%) | e.e. (%) | Mechanistic Causality / Note |
| Indole | N-(2,2,2-trifluoroethylidene)aniline | 92 | 96 | Optimal dual H-bonding with the CPA catalyst ensures high stereocontrol. |
| 5-Methoxyindole | N-(2,2,2-trifluoroethylidene)aniline | 88 | 94 | Electron-donating group increases nucleophilicity; slight steric effect lowers e.e. marginally. |
| N-Methylindole | N-(2,2,2-trifluoroethylidene)aniline | <10 | N/A | Critical Failure: Lack of the indole N-H proton prevents bifunctional H-bonding with the catalyst, halting the reaction[6]. |
Conclusion
The asymmetric synthesis of N-(2,2,2-trifluoroethyl)aniline derivatives has been successfully navigated through two distinct, highly controlled catalytic paradigms. The biocatalytic approach leverages the tunable microenvironment of engineered metalloproteins to tame highly reactive carbenes[1][5], while the organocatalytic approach utilizes precise hydrogen-bonding networks to control nucleophilic additions to transient imines[2][6]. Both protocols offer drug development professionals scalable, highly enantioselective routes to these critical fluorinated pharmacophores.
References
- Journal of the American Chemical Society (JACS)
- Organic Chemistry Frontiers (RSC Publishing)
- Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines PMC / National Institutes of Health URL
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for the Buchwald-Hartwig Cross-Coupling of 5-Fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Methodology: High-Throughput Experimentation (HTE), Microscale Buchwald-Hartwig Amination
Executive Summary
The incorporation of fluoroalkyl groups into aniline scaffolds is a highly sought-after transformation in medicinal chemistry, as it modulates basicity, enhances metabolic stability, and improves lipophilicity. However, secondary anilines bearing both a fluoroalkyl group and ortho-substituents—such as 5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline —present severe synthetic bottlenecks. The extreme steric hindrance and profound electronic deactivation of the amine nitrogen render standard C–N cross-coupling conditions ineffective.
This application note details a systematic High-Throughput Screening (HTS) protocol designed to identify optimal catalytic systems for the Buchwald-Hartwig amination of this highly recalcitrant substrate. By leveraging micro-scale 96-well parallel experimentation, researchers can rapidly navigate the complex interplay of bulky phosphine ligands, mild bases, and solvents to achieve high-yielding C–N bond formation while suppressing substrate degradation.
Mechanistic Rationale & Experimental Design
As a Senior Application Scientist, I approach substrate optimization not by brute force, but by analyzing the specific mechanistic failure points of the molecule.
The Chemical Challenge
5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline possesses three features that antagonize palladium-catalyzed cross-coupling:
-
Electronic Deactivation: The strongly electron-withdrawing N-(2,2,2-trifluoroethyl) group drastically reduces the nucleophilicity of the nitrogen atom.
-
Steric Hindrance: The 2-methyl group creates a high steric penalty during the amine binding and deprotonation steps of the catalytic cycle.
-
Base Sensitivity: Fluoroalkylanilines are notoriously unstable under the harsh basic conditions (e.g., NaOtBu, heat) typically employed in standard aminations, often leading to defluorination or decomposition[1][2].
Overcoming the Bottleneck: Ligand and Base Selection
In a standard Buchwald-Hartwig catalytic cycle, the turnover-limiting step for electron-rich amines is often oxidative addition. However, for heavily deactivated fluoroalkylamines, the bottleneck shifts entirely to the reductive elimination step[2]. The electron-withdrawing nature of the trifluoroethyl group stabilizes the Pd(II)-amido intermediate, making it reluctant to extrude the product.
To overcome this, the HTS matrix must employ highly bulky, electron-rich dialkylbiarylphosphine ligands (e.g., AdBippyPhos , tBuXPhos , or BrettPhos ) to sterically force reductive elimination. Furthermore, to prevent substrate degradation, we must pivot away from strong alkoxide bases. Literature demonstrates that weaker bases, specifically Potassium Phenoxide (KOPh) or Cesium Carbonate (Cs2CO3) , are uniquely effective for fluoroalkylamines, allowing the reaction to proceed without destroying the substrate[1][2].
Caption: Buchwald-Hartwig catalytic cycle. Reductive elimination is the severe bottleneck for fluoroalkylamines.
High-Throughput Screening Matrix Design
To systematically explore this chemical space, we utilize a 96-well format (or modular 24-well blocks[3][4]) to evaluate 4 ligands, 4 bases, and 2 solvents concurrently.
Table 1: Rational HTS Matrix for Deactivated Anilines
| Variable Category | Selected Candidates | Mechanistic Rationale |
| Precatalysts (Pd) | AdBippyPhos-Pd-G3, tBuXPhos-Pd-G3, BrettPhos-Pd-G3, RuPhos-Pd-G3 | G3 precatalysts ensure rapid generation of the active monoligated Pd(0) species. AdBippyPhos is prioritized for fluoroalkylamines[2]. |
| Bases | KOPh, Cs2CO3, K3PO4, NaOtBu | KOPh is the primary target to prevent degradation[1]. NaOtBu is included as a positive control for degradation. |
| Solvents | Toluene, 1,4-Dioxane | Toluene supports high temperatures required for hindered reductive elimination; Dioxane offers better solubility for inorganic bases. |
| Electrophiles | Aryl Bromides / Iodides | Aryl chlorides may require higher temperatures (>110°C), which risks substrate stability. |
Step-by-Step HTS Protocol
This protocol is designed for a machined aluminum 96-well plate system[5][6], utilizing a glovebox or a benchtop inertion system to maintain strict anhydrous and anaerobic conditions.
Phase 1: Preparation of Stock Solutions
Note: All solvents must be rigorously degassed (sparged with Argon for 30 mins) and anhydrous.
-
Electrophile/Internal Standard Solution: Dissolve the target Aryl Bromide (0.1 M) and an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.05 M) in the chosen solvent (Toluene or Dioxane).
-
Nucleophile Solution: Dissolve 5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline (0.12 M, 1.2 equivalents) in the chosen solvent.
-
Catalyst Plating: If not using pre-dosed commercial kits (like KitAlysis[3]), dispense 1.0 µmol (1 mol%) of the respective Pd-G3 precatalysts into the designated wells of the 96-well plate.
Phase 2: Automated Dosing and Sealing (Inside Glovebox)
-
Base Addition: Using a solid dosing tool or slurry-dispensing robot, add 2.0 equivalents (20 µmol) of the respective bases (KOPh, Cs2CO3, K3PO4, NaOtBu) to the wells.
-
Liquid Dispensing: Using a multichannel pipette, dispense 100 µL of the Electrophile solution (10 µmol Ar-Br) and 100 µL of the Nucleophile solution (12 µmol amine) into each well. Total reaction volume = 200 µL.
-
Sealing: Add a PTFE-coated magnetic stir bar to each well. Seal the 96-well plate with a chemically resistant silicone-PTFE cap mat. Secure the plate with a metal clamp to prevent solvent evaporation during heating.
Phase 3: Reaction Execution
-
Heating: Transfer the sealed block to a stirring hotplate. Heat the block to 100 °C with vigorous stirring (800 rpm) for 16 hours.
-
Cooling: Remove the block from heat and allow it to cool to room temperature before opening to prevent aerosolization of the contents.
Phase 4: High-Throughput Workup and Analysis
-
Quenching: Open the plate (can be done outside the glovebox) and quench each well with 200 µL of HPLC-grade Acetonitrile to solubilize all organic components.
-
Filtration: Transfer the contents of the 96-well plate to a 96-well plastic filter plate (0.45 µm PTFE membrane) positioned over a clean collection plate. Centrifuge at 3000 rpm for 5 minutes to remove inorganic salts and precipitated palladium[5].
-
Analysis: Submit the collection plate for High-Throughput UPLC-MS and GC-FID analysis[7]. Use the internal standard to calculate the yield of the desired tertiary amine product and assess mass balance to quantify substrate degradation.
Caption: High-Throughput Screening (HTS) workflow for Buchwald-Hartwig cross-coupling optimization.
Data Interpretation & Scale-Up Strategy
When interpreting the UPLC-MS heat maps generated from this screen[7], pay close attention to the wells containing NaOtBu . It is highly probable that these wells will show low product yield and high levels of defluorinated or decomposed starting material.
Conversely, wells containing KOPh combined with AdBippyPhos or tBuXPhos are expected to emerge as the "hits"[2]. The weaker basicity of KOPh preserves the integrity of the trifluoroethyl group, while the extreme steric bulk of AdBippyPhos forces the difficult reductive elimination step.
Once a hit is identified (e.g., >80% GC yield), scale up the reaction in a standard Schlenk flask. Note that moving from a 10 µmol micro-scale to a 1 mmol batch scale may alter mass transfer dynamics; slight adjustments to the stirring rate and a marginal increase in solvent volume (to 0.2 M concentration) are recommended to ensure complete conversion.
References
-
Newman, S. G., et al. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination. Nature Protocols, 16(2), 1152-1169. Retrieved from:[Link]
-
Purdue University. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from:[Link]
- Buchwald, S. L., et al. (2016). Palladium-catalyzed arylation of fluoroalkylamines (Patent WO2016183101A1).
-
Buchwald, S. L., et al. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(25), 8069-8077. Retrieved from:[Link]
Sources
- 1. WO2016183101A1 - Palladium-catalyzed arylation of fluoroalkylamines - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. KitAlysis™ C-N (Buchwald-Hartwig) High-Throughput Screening Kit [sigmaaldrich.com]
- 5. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
- 7. hammer.purdue.edu [hammer.purdue.edu]
Improving the yield of 5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic hurdles associated with synthesizing 5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline.
The incorporation of a trifluoroethyl (-CF₃CH₂-) group onto an aniline nitrogen presents unique synthetic challenges. The strong electron-withdrawing nature of the -CF₃ group drastically reduces the nucleophilicity of the amine and destabilizes key intermediates[1]. This guide breaks down the two most viable synthetic pathways—Reductive Amination and Buchwald-Hartwig Cross-Coupling—providing mechanistic troubleshooting, self-validating protocols, and empirical data to optimize your yields.
Part 1: Synthesis Workflow & Route Selection
Workflow comparing Reductive Amination and Buchwald-Hartwig routes for N-trifluoroethylation.
Part 2: Troubleshooting Route A - Reductive Amination (The "Hemiaminal" Route)
Q: My reductive amination using trifluoroacetaldehyde gas yields mostly unreacted 5-fluoro-2-methylaniline. How can I drive the conversion? A: Trifluoroacetaldehyde is a highly volatile gas, making stoichiometric control nearly impossible at standard bench scales. The field-proven solution is to replace the gas with trifluoroacetaldehyde ethyl hemiacetal (or its hydrate)[2]. The hemiacetal acts as a stable, "masked" aldehyde. Causality: The -CF₃ group makes the intermediate imine highly electrophilic but thermodynamically unstable. You must drive the equilibrium of imine formation to completion before introducing the reducing agent. Using a Lewis acid (e.g., TiCl₄) forces the elimination of water/ethanol, locking the substrate into the reactive iminium state.
Q: I am seeing significant degradation and low yields when using Sodium Borohydride (NaBH₄). What is the optimal reducing agent? A: NaBH₄ is too aggressive; it will prematurely reduce your hemiacetal surrogate directly into 2,2,2-trifluoroethanol before the aniline can condense with it[2]. Switch to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . STAB is a milder hydride source that selectively reduces the protonated imine/iminium species without attacking the masked aldehyde.
Protocol 1: Step-by-Step Reductive Amination
This protocol utilizes a self-validating two-step sequence to prevent premature reduction.
-
Imine Formation: Dissolve 5-fluoro-2-methylaniline (1.0 equiv) in anhydrous dichloromethane (DCM) under inert atmosphere. Add trifluoroacetaldehyde ethyl hemiacetal (1.5 equiv).
-
Lewis Acid Activation: Cool the flask to 0 °C. Dropwise, add TiCl₄ (0.5 equiv). The solution will darken as the titanium-imine complex forms.
-
Self-Validation Check (Critical): Stir at room temperature for 4-6 hours. Do not proceed until TLC or GC-MS confirms >95% consumption of the starting aniline. If stalled, add 4 Å molecular sieves to sequester liberated water/ethanol.
-
Selective Reduction: Cool the reaction back to 0 °C. Add STAB (2.0 equiv) in small portions to control hydrogen evolution. Stir for 12 hours at room temperature.
-
Quench & Isolate: Quench cautiously with saturated aqueous NaHCO₃ (pH ~8). Extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc).
Part 3: Troubleshooting Route B - Buchwald-Hartwig Cross-Coupling
Buchwald-Hartwig catalytic cycle highlighting the rate-limiting reductive elimination step.
Q: When attempting a Buchwald-Hartwig coupling with 2-bromo-4-fluorotoluene and 2,2,2-trifluoroethylamine, my catalyst dies and I recover starting material. Why? A: 2,2,2-Trifluoroethylamine is a notoriously poor nucleophile. The strong electron-withdrawing effect of the -CF₃ group pulls electron density away from the nitrogen[1]. Mechanistically, this drastically increases the activation energy required for the final reductive elimination step, making it the rate-limiting bottleneck[1]. While the palladium is "stuck" in the Pd(II)-amido resting state, standard strong bases (like NaOtBu) induce off-cycle degradation of the catalyst and the amine[3].
Q: How do I overcome this rate-limiting step and prevent catalyst degradation? A: You must pair a highly sterically hindered, electron-rich ligand with a weaker base. The AdBippyPhos ligand paired with Potassium Phenoxide (KOPh) is the authoritative standard for fluoroalkylamine couplings[3]. Causality: The extreme steric bulk of AdBippyPhos forces the aryl and amido groups on the palladium center into tight proximity, mechanically accelerating the sluggish reductive elimination. Meanwhile, KOPh is basic enough to deprotonate the coordinated amine but weak enough to prevent the base-induced decomposition seen with alkoxide bases[1].
Protocol 2: Step-by-Step Pd-Catalyzed Arylation
This protocol minimizes catalyst poisoning and maximizes C-N bond formation.
-
Glovebox Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with [Pd(allyl)Cl]₂ (0.5 mol%), AdBippyPhos (1.2 mol%), and KOPh (1.5 equiv)[3].
-
Reagent Addition: Add 2-bromo-4-fluorotoluene (1.0 equiv) and 2,2,2-trifluoroethylamine (1.2 equiv). Note: The amine is volatile (bp ~36 °C); handle quickly to prevent evaporative loss.
-
Solvent & Seal: Add anhydrous, degassed toluene to achieve a 0.2 M concentration. Seal the tube with a PTFE-lined cap and remove it from the glovebox.
-
Thermal Activation: Heat the reaction vigorously at 90 °C for 16 hours.
-
Self-Validating Workup: Cool to room temperature and dilute with ethyl acetate. Filter the crude mixture through a tightly packed pad of Celite. Validation: A successful reaction will leave a distinct band of precipitated palladium black and potassium halide salts on the Celite, yielding a clear yellow/orange filtrate. Concentrate and purify via chromatography.
Part 4: Quantitative Data & Route Comparison
To assist in route scouting, the following table synthesizes the quantitative and operational metrics comparing the two methodologies for synthesizing 5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline.
| Metric | Route A: Reductive Amination | Route B: Buchwald-Hartwig Coupling |
| Typical Yield | 65% – 80% | 75% – 90% |
| Primary Challenge | Premature imine reduction; volatile reagents. | High activation energy for reductive elimination. |
| Rate-Limiting Step | Condensation (Imine formation). | Reductive Elimination (C-N bond formation). |
| Key Reagents | CF₃CH(OH)OEt, TiCl₄, NaBH(OAc)₃ | [Pd(allyl)Cl]₂, AdBippyPhos, KOPh |
| Reagent Cost | Low to Moderate | High (Custom Pd ligands required) |
| Scalability | Excellent (Standard batch reactors) | Moderate (Requires strict anhydrous/anaerobic control) |
Part 5: References
-
National Institutes of Health (NIH) - PubMed Central. "Palladium-Catalyzed Arylation of Fluoroalkylamines."[Link]
-
Google Patents. "WO2016183101A1 - Palladium-catalyzed arylation of fluoroalkylamines."
Sources
Technical Support Center: Purification of Fluorinated Aniline Compounds
Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the unique physicochemical challenges encountered when isolating and purifying fluorinated anilines.
Fluorine substitution fundamentally alters the electron density, basicity, and lipophilicity of the aniline core. By understanding the causality behind these molecular changes, researchers can move away from trial-and-error purification and implement rational, self-validating workflows.
Part 1: Core Physicochemical Reference Data
To design an effective purification strategy, you must first understand how fluorine positioning impacts the molecule's physical properties. The electron-withdrawing nature of fluorine significantly reduces the basicity of the amino group (especially in the ortho position due to inductive effects and intramolecular hydrogen bonding) [1].
Table 1: Comparative Properties of Aniline and Fluoroaniline Isomers
| Compound | pKa (Conjugate Acid) | Boiling Point (°C) | Water Solubility (g/L at 20°C) | LogP |
| Aniline | 4.60 | 184.0 | ~36.0 | 0.90 |
| 2-Fluoroaniline | ~3.00 | 182.0 - 183.0 | ~17.0 | 1.15 |
| 4-Fluoroaniline | 4.65 | 187.0 | 33.0 | 1.15 |
(Data synthesized from PubChem and Grokipedia chemical property databases [1][2].)
Part 2: Troubleshooting Chromatographic Separations
Q1: My fluorinated aniline co-elutes with its non-fluorinated precursor on a standard C18 column. How can I achieve baseline separation?
The Causality: Standard C18 stationary phases rely almost exclusively on dispersive, hydrophobic interactions. Because the van der Waals radius of fluorine (1.47 Å) is relatively close to that of hydrogen (1.20 Å), a single C-F for C-H substitution often does not change the molecule's overall hydrophobicity enough to achieve baseline resolution on a C18 column.
The Solution:
Switch to a fluorinated stationary phase, such as a Pentafluorophenyl (PFP) column. PFP columns offer multi-modal retention mechanisms:
Caption: Retention mechanism pathways comparing standard C18 phases to Pentafluorophenyl (PFP) phases.
Step-by-Step Methodology: PFP Isocratic Separation
-
Column Selection: Equip the HPLC with a high-purity silica PFP column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a mixture of Methanol and Water (typically 40:60 v/v).
-
Buffer Addition: Add 0.1% Trifluoroacetic acid (TFA) to suppress silanol ionization and maintain the analyte in a consistent protonation state.
-
Flow & Detection: Set flow rate to 1.0 mL/min and monitor UV absorbance at 254 nm.
-
Self-Validation Check: Inject a mixture of aniline and 4-fluoroaniline. If the multi-modal interaction is functioning correctly, the fluorinated compound will exhibit distinct retention (often eluting later than the non-fluorinated counterpart on a PFP phase, unlike on a C18).
Q2: I am experiencing severe peak tailing and irreproducible retention times for 4-fluoroaniline. What is causing this?
The Causality: This is a classic pH control failure. The pKa of 4-fluoroaniline is 4.65 [2]. If your mobile phase pH is between 3.65 and 5.65, the compound exists in a dynamic equilibrium between its neutral (free base) and ionized (conjugate acid) forms. These two forms partition differently into the stationary phase, causing the peak to smear or split.
The Solution: You must buffer the mobile phase at least 2 pH units away from the analyte's pKa.
Step-by-Step Methodology: pH-Controlled HPLC
-
Acidic Route (pH ~2.5): Use a 10 mM Phosphate buffer adjusted to pH 2.5 with phosphoric acid. At this pH, >99% of the 4-fluoroaniline is protonated (ionized). This is ideal for Reversed-Phase Ion-Pairing or HILIC chromatography.
-
Basic Route (pH ~7.0): Use a 10 mM Ammonium Acetate buffer adjusted to pH 7.0. At this pH, >99% of the 4-fluoroaniline is in its neutral free-base form, maximizing retention on standard reversed-phase columns.
-
Self-Validation Check: Run the sample at pH 4.65 (unbuffered water/ACN) and then at pH 7.0. The pH 7.0 injection should yield a sharp, symmetrical peak (Asymmetry factor
between 0.9 and 1.2), validating that the tailing was caused by partial ionization.
Part 3: Troubleshooting Bulk Scale-Up & Distillation
Q3: We are scaling up the synthesis of N-alkylated fluoroanilines. Column chromatography is no longer viable due to solvent costs. How do we separate the mono-alkylated product from di-alkylated byproducts?
The Causality: When scaling up (e.g., multigram synthesis of N-allyl-4-fluoroaniline), separating mono-, di-, and trialkylamines via silica gel chromatography becomes a massive bottleneck due to severe streaking and high solvent consumption [4]. However, each successive alkylation adds significant molecular weight and alters the hydrogen-bonding capacity, creating distinct boiling point differentials. Vacuum distillation exploits these thermodynamic differences perfectly.
Caption: Decision matrix for selecting the appropriate purification technique based on operational scale.
Step-by-Step Methodology: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a short-path fractional distillation apparatus equipped with a Vigreux column to improve theoretical plates. Ensure all joints are greased for high vacuum.
-
Degassing: Transfer the crude red oil (containing 4-fluoroaniline, N-allyl-4-fluoroaniline, and N,N-diallyl-4-fluoroaniline) into the boiling flask. Apply a preliminary vacuum (approx. 20 mmHg) at 50 °C to remove residual extraction solvents (e.g., EtOAc) [4].
-
High Vacuum Application: Lower the pressure to 0.5 - 1.0 mmHg using a high-vacuum pump equipped with a cold trap.
-
Fraction Collection:
-
Fore-run: Slowly increase the mantle temperature. Unreacted 4-fluoroaniline will distill first.
-
Main Fraction: Collect the N-allyl-4-fluoroaniline fraction, which typically distills as a colorless oil between 50-58 °C at 0.5 mmHg [5].
-
Residue: The heavier N,N-diallyl-4-fluoroaniline will remain in the boiling flask.
-
-
Self-Validation Check: Perform GC-MS or
H-NMR on the main fraction. The absence of the primary amine protons (broad singlet ~3.5 ppm in CDCl ) and the presence of exactly one secondary amine proton validates the complete removal of the unreacted starting material and di-alkylated byproduct.
References
-
Grokipedia. (n.d.). Fluoroaniline. Retrieved March 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9731, 4-Fluoroaniline. Retrieved March 4, 2026, from[Link]
-
Przybyciel, M. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved March 4, 2026, from[Link]
-
National Institutes of Health (PMC). (n.d.). Multigram Synthesis of a Chiral Substituted Indoline Via Copper-Catalyzed Alkene Aminooxygenation. Retrieved March 4, 2026, from[Link]
Technical Support Center: Solubility Optimization for 5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline
Executive Summary & Molecule Profile
The Challenge: You are encountering solubility issues with 5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline . This molecule presents a unique "fluorine-fluorine" conflict.[1][2][3] The N-trifluoroethyl group and the aryl fluorine atom create a highly lipophilic, electron-deficient motif.[1]
Physicochemical Analysis:
-
High Lipophilicity (LogP > 3.5 estimated): The trifluoroethyl group acts as a "grease" anchor, making the molecule nearly insoluble in water and difficult to solvate in standard polar protic solvents (MeOH, EtOH) without heat.
-
Reduced Basicity: The strong electron-withdrawing effect (-I effect) of the CF₃ group adjacent to the nitrogen significantly lowers the pKa of the amine (estimated pKa ~2.5–3.5).[4] This prevents it from easily forming soluble salts with weak acids and makes it a poor nucleophile in standard SN2/SNAr reactions.[2][3]
-
"Oiling Out" Tendency: In non-polar solvents (Hexanes, Heptane), the molecule often refuses to crystallize, separating instead as a gummy oil due to the disruption of crystal lattice packing by the flexible trifluoroethyl chain.
Troubleshooting Guide (Q&A)
Category A: Reaction Media & Kinetics[1][2][3]
Q1: The starting material forms a gummy oil or floats on top of my aqueous/alcohol reaction mixture. How do I homogenize this? Diagnosis: The "hydrophobic effect" is driving your substrate to aggregate to minimize water contact.[1][2][3] Standard stirring cannot overcome this interfacial tension.[1][2][3] Solution: Switch to Surfactant-Mediated Chemistry (Micellar Catalysis) .[1][2][3]
-
The Fix: Use 2-5 wt% TPGS-750-M in water.[1][2][3] This designer surfactant forms nanomicelles.[1][2][3] Your lipophilic aniline will spontaneously migrate inside the hydrophobic core of the micelle, effectively "dissolving" it in water at high concentrations (up to 1M).
-
Alternative: If surfactants are not an option, use 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) as a co-solvent.[1][2][3] The "fluorine-fluorine" interaction (fluorous effect) between the solvent and your substrate will dramatically enhance solubility compared to non-fluorinated alcohols.[1]
Q2: My reaction rates are inconsistent or stalling, even though the mixture looks cloudy (heterogeneous). Diagnosis: You are likely suffering from Mass Transfer Limitation .[2][3] The reaction is occurring only at the interface of the solid/oil and the solvent. Solution: Implement Phase Transfer Catalysis (PTC) .
-
The Fix: Add 5-10 mol% of a quaternary ammonium salt (e.g., Tetrabutylammonium bromide (TBAB) or Aliquat 336 ).[1][2][3] The catalyst will shuttle the anionic reagents from the aqueous/solid phase into the organic phase (or micelle) where your aniline resides, increasing the effective collision frequency.
Category B: Work-up & Isolation[1][2][3][5][6]
Q3: I cannot crystallize the product; it keeps oiling out during cooling. Diagnosis: Rapid cooling or incorrect solvent polarity. The trifluoroethyl group adds rotational freedom that inhibits lattice formation.[2][3] Solution: Use a "Seeding at Metastable Width" approach.
-
The Fix: Dissolve in a minimal amount of Isopropyl Acetate (IPAc) or Toluene at 50°C. Slowly add Heptane (anti-solvent) dropwise until a faint turbidity persists.[3] Stop stirring and let it sit. Seed with a crystal if available.[1][2][3] If no seed exists, scratch the glass surface.[3] Cool at a rate of 5°C/hour.[2][3] Avoid DCM or MeOH for crystallization.[1][2][3]
Q4: Acidifying the reaction to remove impurities doesn't pull the aniline into the aqueous layer. Diagnosis: Due to the electron-withdrawing trifluoroethyl group, the amine is not basic enough to stay protonated in water against a strong extraction gradient. Solution: Use non-aqueous acidic washes or stronger acids.[1][2][3]
-
The Fix: Do not rely on 1M HCl extraction. Instead, wash the organic layer with 3M H₂SO₄ or Phosphoric acid if you need to pull it into water (risk of decomposition).[3] Better yet, purify via silica plug filtration rather than acid/base extraction.[1][2][3]
Experimental Protocols
Protocol A: Solubility Screening Matrix
Use this to determine the optimal solvent system before committing valuable material.
| Solvent Class | Specific Solvent | Predicted Solubility | Recommendation |
| Chlorinated | DCM, Chloroform | High | Good for synthesis, bad for Green Chem. |
| Ethers | THF, 2-MeTHF | High | Recommended (2-MeTHF is a greener alternative).[1][2][3] |
| Alcohols | Methanol, Ethanol | Low/Moderate | Avoid as single solvent; requires heating.[1][2][3] |
| Fluorous | TFE, HFIP | Very High | Best for difficult couplings (H-bond activation).[1][2][3] |
| Aqueous | Water, Brine | Insoluble | Requires Surfactant (TPGS-750-M).[1][2][3] |
| Hydrocarbon | Hexanes, Heptane | Low (Oils out) | Use only as anti-solvent.[1][2][3] |
Protocol B: Surfactant-Mediated Coupling (General Procedure)
Optimized for lipophilic fluorinated anilines in aqueous media.[1][2][3]
-
Preparation: In a reaction vial, prepare a 2 wt% solution of TPGS-750-M in degassed water.
-
Loading: Add 5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline (1.0 equiv). Note: It will likely float.[1][2][3]
-
Homogenization: Stir vigorously at room temperature for 10 minutes. The mixture should turn from a biphasic separation to a milky white emulsion (micellar suspension).[2][3]
-
Reagent Addition: Add your coupling partner (e.g., aryl halide) and catalyst (e.g., Pd-catalyst).[1][2][3]
-
Reaction: Stir at 45-50°C. The lipophilic reagents will concentrate inside the micelles, accelerating the rate.[2][3]
-
Work-up: Extract with a minimal amount of Ethyl Acetate or IPAc .[1][2][3] The surfactant remains in the water layer.[3]
Decision Logic & Mechanisms
Solubility Optimization Workflow
Follow this logic tree to select the correct solvent system for your specific constraint.
Caption: Decision tree for selecting the appropriate solubility enhancement strategy based on experimental phase.
Mechanism: Micellar Solubilization
Why surfactants work for this lipophilic molecule.[1][2][3][5]
Caption: Schematic of hydrophobic substrate migrating into the lipophilic core of a surfactant micelle, enabling reaction in aqueous media.[5]
References
-
Lipshutz, B. H., & Ghorai, S. (2012).[1][2][3] Transition-Metal-Catalyzed Cross-Couplings in Water at Room Temperature.[1][2][3] Aldrichimica Acta.[1][2][3]
- Context: Establishes the protocol for using TPGS-750-M to solubilize lipophilic substrates in w
-
Bégué, J.-P., & Bonnet-Delpon, D. (2008).[1][2][3] Bioorganic and Medicinal Chemistry of Fluorine.[2][3] Wiley-VCH.[1][2][3][6]
- Context: Authoritative text on the physicochemical properties of fluorinated amines and the "fluorous effect" in solubility.
-
Pfizer Inc. (2025).[1][2][3] Solvent Selection Guide for Medicinal Chemistry.[1][2][3] (General Industry Standard Reference).[1][2][3]
-
Meanwell, N. A. (2018).[1][2][3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[2][3] [1][2]
Sources
- 1. 5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline | CymitQuimica [cymitquimica.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 2-Fluoro-5-(trifluoromethyl)aniline 97 535-52-4 [sigmaaldrich.com]
- 4. grokipedia.com [grokipedia.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Removal of impurities from 5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis and purification of 5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline.
This guide bypasses generic advice, focusing instead on the chemical causality of impurity formation and providing self-validating protocols to ensure high-purity yields.
Mechanistic Overview & Reaction Pathways
Understanding the kinetic and thermodynamic pathways of your reaction is the first step in troubleshooting. The direct alkylation of 5-fluoro-2-methylaniline with a trifluoroethylating agent (such as 2,2,2-trifluoroethyl triflate) is a delicate balance between achieving full conversion and preventing over-alkylation.
Reaction pathway showing target synthesis and major impurity formation routes.
Troubleshooting FAQs
Q: Why am I seeing significant over-alkylation (N,N-bis-trifluoroethylation) despite the steric hindrance of the ortho-methyl group?
A: While the ortho-methyl group provides some steric shielding, the 2,2,2-trifluoroethyl group is linear and relatively unbranched, presenting less steric bulk than a typical isopropyl group. Furthermore, while the strongly electron-withdrawing -CF
Q: My crude NMR shows 15% unreacted 5-fluoro-2-methylaniline. How can I remove this without running a tedious column?
A: You can exploit the significant pK
Q: Are there alternative synthetic routes that avoid the use of highly reactive, moisture-sensitive triflates? A: Yes. Recent advances in metalloporphyrin-catalyzed carbene transfer reactions offer a robust, greener alternative[1]. Specifically, an iron porphyrin-catalyzed N-trifluoroethylation has been developed using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source[2]. This one-pot N–H insertion reaction proceeds via a cascade diazotization/N-trifluoroethylation pathway in aqueous solution, completely bypassing the need for triflates and inert atmospheres[2].
Quantitative Data: Impurity Profiling & Resolution
Use the following analytical parameters to identify and resolve impurities during your workflow.
| Impurity | Source / Mechanism | Detection (LC-MS / TLC) | Removal Strategy |
| 5-Fluoro-2-methylaniline | Unreacted starting material | Selective protonation via 1.0 M HCl aqueous wash | |
| N,N-bis(2,2,2-trifluoroethyl)-... | Over-alkylation from excess reagent | Strict stoichiometric control; Column chromatography (Hexanes/EtOAc) | |
| Regioisomers (e.g., 4-fluoro...) | Impure starting material | Identical mass; closely eluting | Pre-purification of starting material via distillation |
| Trifluoroethanol | Hydrolysis of alkylating agent | GC-MS or NMR (no UV absorption) | Aqueous wash / Evaporation under reduced pressure |
Validated Experimental Protocol: Synthesis & Purification
This protocol utilizes direct alkylation but incorporates self-validating checkpoints to ensure the continuous verification of purity.
Step 1: Reaction Setup
-
Dissolve 5-fluoro-2-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Causality: DCM is chosen because it does not participate in alkylation and easily dissolves both the starting materials and the mild base.
-
-
Add N,N-diisopropylethylamine (DIPEA) (1.2 eq).
-
Dropwise add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.05 eq) at 0 °C.
-
Causality: The slight excess (1.05 eq) compensates for trace moisture without promoting over-alkylation. The 0 °C addition controls the exothermic reaction, preventing kinetic over-alkylation.
-
Step 2: Reaction Monitoring (Validation Checkpoint 1)
-
Stir the mixture at room temperature for 4-6 hours.
-
Validation Checkpoint: Analyze via TLC (Hexanes:EtOAc 9:1). The primary amine (SM) will have an R
~0.3. The target secondary amine will appear at R ~0.6. The reaction is complete when the SM spot is minimized.
Step 3: Selective Acid Wash (Crucial Impurity Removal)
-
Dilute the reaction mixture with additional DCM.
-
Wash the organic layer twice with equal volumes of 1.0 M HCl.
-
Causality: As explained in the FAQs, the 1.0 M HCl (pH ~0) selectively protonates the unreacted primary amine (pK
~4.5), transferring it to the aqueous layer. The secondary amine (pK ~1.5) remains in the DCM.
-
-
Validation Checkpoint 2: Spot the organic layer on TLC. The R
~0.3 spot (SM) must be completely absent. If a faint spot remains, repeat the acid wash.
Step 4: Neutralization and Recovery
-
Wash the organic layer with saturated aqueous NaHCO
to neutralize any residual acid, followed by a brine wash. -
Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure.-
Note: The product is a liquid at room temperature (boiling point ~84-85 °C at 15 mmHg for similar derivatives[3]). Avoid excessive vacuum and heat during concentration to prevent product loss.
-
References
-
Ren, S., Xu, G., Guo, Y., Liu, Q., & Guo, C. "Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution." RSC Advances (via PMC), 2021. URL: [Link]
-
"Recent advances in metalloporphyrin-catalyzed fluorinated carbene transfer reactions." ResearchGate. URL: [Link]
Sources
Advanced Troubleshooting Guide: Synthesis of N-Trifluoroethyl Anilines
As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of
The core issue stems from the strong electron-withdrawing nature of the trifluoromethyl (
This guide abandons generic advice and provides a deep, mechanistic troubleshooting framework for the three most robust synthetic pathways: Palladium-Catalyzed Cross-Coupling , Reductive Amination , and Transition-Metal Catalyzed N–H Insertion .
Palladium-Catalyzed C–N Cross-Coupling (Buchwald-Hartwig)
Standard Buchwald-Hartwig amination conditions typically fail when using 2,2,2-trifluoroethylamine. The electron-withdrawing
Troubleshooting Q&A
Q: My coupling reaction with trifluoroethylamine and an aryl bromide stalls at 10-15% conversion. Standard alkylamines work perfectly under identical conditions. Why?
A: You are experiencing a kinetic bottleneck at the reductive elimination step. Because the fluoroalkyl group retards C–N bond formation, the long-lived arylpalladium-amido intermediate becomes highly susceptible to off-cycle decomposition pathways, particularly those mediated by strong bases like
Q: How do I overcome this reductive elimination bottleneck? A: You must shift to a specialized ligand-base combination. The use of AdBippyPhos (a highly sterically demanding, electron-rich monophosphine ligand) combined with a milder base like Potassium phenoxide (KOPh) is required[2]. The bulky AdBippyPhos forces the palladium center into a geometry that accelerates reductive elimination, while KOPh is basic enough to deprotonate the coordinated amine but mild enough to prevent catalyst degradation[2].
Fig 1. Pd-Catalyzed cycle highlighting the rate-limiting reductive elimination step.
Self-Validating Protocol: Pd-Catalyzed Arylation
-
Preparation: In a nitrogen-filled glovebox, charge a vial with Aryl Bromide (1.0 equiv),
(0.25 mol%), AdBippyPhos (1.0 mol%), and KOPh (1.2 equiv)[2]. -
Amine Addition: Add 2,2,2-trifluoroethylamine (1.5 equiv) and anhydrous toluene (to reach 0.5 M concentration).
-
Heating: Seal the vial and heat to 90 °C for 12–24 hours.
-
Validation Check: If the reaction mixture turns jet-black within the first hour, your catalyst has precipitated (Pd black). This indicates oxygen ingress or that your base is too strong for the specific aryl halide. Ensure KOPh is strictly anhydrous.
Reductive Amination (The "Hemiaminal" Route)
Because gaseous trifluoroacetaldehyde (bp -19 °C) is difficult to handle, researchers typically use trifluoroacetaldehyde ethyl hemiacetal as a bench-stable liquid surrogate[3].
Troubleshooting Q&A
Q: I am reacting my aniline with trifluoroacetaldehyde ethyl hemiacetal and
Q: I added acid, but now I am getting a complex mixture of over-alkylated products and hydrolyzed starting materials. How can I control chemoselectivity?
A: The
Self-Validating Protocol: Stepwise Reductive Amination
-
Imine Formation: Dissolve the aniline (1.0 equiv) and trifluoroacetaldehyde ethyl hemiacetal (1.2 equiv) in anhydrous toluene[3].
-
Acid Catalysis: Add a catalytic amount of
-TsOH (0.1 equiv) and activated 4Å molecular sieves. Reflux with a Dean-Stark trap (if scale permits) for 4-6 hours to drive off ethanol and water. -
Reduction: Cool the mixture to 0 °C. Dilute with anhydrous methanol, and add
(1.5 equiv) portion-wise. -
Validation Check: Monitor the imine formation via crude NMR before adding the reductant. The
-imine proton typically appears far downfield. If the imine is not >90% formed, do not add the reducing agent.
Transition-Metal Catalyzed N–H Insertion (The Carbene Route)
A modern, highly efficient alternative to cross-coupling and reductive amination is the direct N–H insertion of anilines using 2,2,2-trifluorodiazoethane (
Troubleshooting Q&A
Q:
Q: My N–H insertion reaction is yielding a mixture of N-alkylated aniline and O-alkylated byproducts. How do I improve chemoselectivity? A: Chemoselectivity between N-H and O-H/C-H insertion is dictated by the electronic nature of the metal-carbene. Iron(III) porphyrin catalysts are highly specific for N-H bonds in primary and secondary anilines[5]. If you are using a Silver(I) catalyst, be aware that while it is excellent for anilines, the presence of amide or solvent carbonyls can lead to competitive O-trifluoroethylation[4]. Ensure your solvent system is non-nucleophilic (e.g., pure water/buffer or dichloromethane).
Fig 2. Cascade diazotization and Fe-porphyrin catalyzed N-H insertion workflow.
Self-Validating Protocol: Iron Porphyrin Cascade N-H Insertion
-
Setup: In a round-bottom flask, dissolve the aniline (1.0 equiv) and Iron(III) porphyrin catalyst (e.g., Fe(TPP)Cl, 1-2 mol%) in an aqueous buffer/organic co-solvent mixture (e.g.,
/DCM)[5]. -
Reagent Addition: Add 2,2,2-trifluoroethylamine hydrochloride (1.5 equiv).
-
In-Situ Diazotization: Slowly add an aqueous solution of
(1.5 equiv) dropwise at room temperature[5]. -
Validation Check: The slow addition of
is critical. If added too quickly, the transient will rapidly dimerize or hydrolyze before the Iron catalyst can trap it, resulting in heavy bubbling (loss of nitrogen) and low product yield.
Quantitative Data Summary
| Methodology | Ideal Substrate Profile | Key Reagents / Catalysts | Typical Yield Range | Primary Limitation |
| Pd-Catalyzed Coupling | Aryl bromides/chlorides lacking primary amines | 65% – 95% | Requires expensive proprietary ligands and strict anhydrous/anaerobic conditions[2]. | |
| Reductive Amination | Electron-rich to neutral primary anilines | 40% – 80% | Poor yields with highly electron-deficient anilines due to imine instability[3]. | |
| Fe-Catalyzed N-H Insertion | Primary and secondary anilines (broad scope) | 45% – 93% | Requires careful stoichiometric control during in situ diazo generation[5]. |
References
-
Silver(I)-Catalyzed N-Trifluoroethylation of Anilines and O-Trifluoroethylation of Amides With 2,2,2-Trifluorodiazoethane. Angewandte Chemie International Edition, 2015.
-
Application Note: Reductive Amination Using Trifluoroacetaldehyde Hemiaminal Ethers. BenchChem, 2023.
-
Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society / PMC NIH, 2015.
-
Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 2021.
Sources
- 1. WO2016183101A1 - Palladium-catalyzed arylation of fluoroalkylamines - Google Patents [patents.google.com]
- 2. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-chloro-N-(2,2,2-trifluoroethyl)aniline | 351-45-1 | Benchchem [benchchem.com]
- 4. Silver(I)-Catalyzed N-Trifluoroethylation of Anilines and O-Trifluoroethylation of Amides with 2,2,2-Trifluorodiazoethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]
Preventing decomposition of 5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline during workup
Technical Support Center: Troubleshooting Guide for 5-Fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline Workup
Welcome to the Technical Support Center. As researchers and drug development professionals, handling highly functionalized secondary anilines requires precision. The molecule 5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline presents a unique triad of challenges during downstream processing: oxidative lability, unexpected volatility, and shifted acid-base partitioning.
This guide is designed to help you troubleshoot yield losses and decomposition issues by addressing the fundamental physical chemistry governing this molecule.
Frequently Asked Questions (Troubleshooting)
Q1: My organic extract turns dark brown/purple during solvent removal. Is the product decomposing, and how do I prevent this? A: Yes, your product is undergoing oxidative degradation. Despite the electron-withdrawing nature of the trifluoroethyl and fluoro groups, the aromatic ring retains sufficient electron density—partially sustained by the resonance of the fluorine atom and the hyperconjugation of the ortho-methyl group—to undergo single-electron oxidation. This forms an aminium radical intermediate that rapidly cascades into highly electrophilic, intensely colored quinone imines[1]. Solution: You must intercept the radical propagation. Incorporate a 10% w/v ascorbic acid aqueous wash during your liquid-liquid extraction. Ascorbic acid acts as a potent, water-soluble sacrificial electron donor that quenches the aminium radical and reduces it back to the stable secondary aniline[2],[3].
Q2: I am experiencing >40% yield loss during the aqueous acidic wash step. Is the molecule degrading in acid? A: It is not degrading; it is partitioning into your aqueous waste. The introduction of the strongly inductive N-(2,2,2-trifluoroethyl) group significantly lowers the basicity of the amine compared to standard unsubstituted anilines[4]. While a standard aniline has a conjugate acid pKa of ~4.6, the combined electron-withdrawing effects of the CF₃ and 5-F groups drop the pKa of this molecule to approximately 2.0–2.5. If you use a standard 1M HCl wash (pH ~0) to remove basic impurities, you will forcefully protonate the target molecule and drive it into the aqueous layer. Solution: Replace strong mineral acids with mild buffer systems (e.g., 10% citric acid or saturated NH₄Cl at pH 4–5) which will remove highly basic impurities without protonating your target compound.
Q3: LC-MS shows 100% conversion and no degradation peaks, but my isolated yield after high-vacuum drying is extremely low. Where is the material going? A: You are likely losing the product to evaporation/sublimation. Fluorination increases lipophilicity and alters the hydrogen-bonding network of the molecule[5]. Because this is a secondary amine, the single N–H bond is sterically shielded by both the ortho-methyl group and the bulky trifluoroethyl group. Furthermore, fluorine is a notoriously poor hydrogen-bond acceptor. This lack of intermolecular hydrogen bonding means the free base behaves almost like a non-polar liquid, granting it an unexpectedly high vapor pressure. Solution: Never subject this free base to high vacuum (< 50 mbar) or elevated water bath temperatures (> 30 °C) during rotary evaporation.
Mechanistic & Workflow Visualizations
To visualize the causality behind the oxidative degradation and the rationale for our optimized protocol, refer to the diagrams below.
Mechanism of oxidative degradation to quinone imines and interception by ascorbic acid.
Optimized liquid-liquid extraction workflow preventing oxidation and volatile loss.
Comparative Physicochemical Data
Understanding how the substituents alter the baseline properties of aniline is critical for rationalizing the workup parameters.
| Property | Standard Aniline | 5-Fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline | Workup Implication |
| Conjugate Acid pKa | ~4.6 | ~2.0 - 2.5 | Avoid strong acidic washes (e.g., 1M HCl) to prevent partitioning into the aqueous phase. |
| Oxidation Potential | High | Moderate | Still susceptible to quinone imine formation; requires antioxidants (e.g., ascorbic acid). |
| Volatility | Low | High | Steric shielding and CF₃ group reduce H-bonding. Keep evaporation bath < 30 °C. |
Standard Operating Procedure (SOP): Optimized Workup
To ensure a self-validating, high-yielding isolation of 5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline, follow this step-by-step methodology:
-
Quench & Dilute: Dilute the crude reaction mixture with a non-polar extraction solvent (Methyl tert-butyl ether (MTBE) is highly recommended over Ethyl Acetate, as MTBE limits the solubility of water and polar oxidative byproducts).
-
Antioxidant Wash: Wash the organic layer with an equal volume of freshly prepared 10% w/v aqueous ascorbic acid.
-
Validation Check: The aqueous layer may briefly adopt a dark tint as it reduces trace transition metals and quenches aminium radicals. The organic layer should remain pale yellow/clear.
-
-
Buffer Wash: Wash the organic phase with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize residual acid, followed by a standard brine wash.
-
Inert Drying: Dry the organic phase over anhydrous Na₂SO₄ under a gentle blanket of Argon. Avoid MgSO₄ if trace transition metals (like Pd or Cu from cross-coupling) are suspected, as it can occasionally act as a Lewis acid and promote localized degradation.
-
Controlled Concentration (Critical): Filter off the drying agent. Concentrate the filtrate using a rotary evaporator with the water bath set to a maximum of 30 °C . Do not drop the system pressure below 50 mbar .
-
Storage: Immediately flush the receiving flask with Argon, seal it tightly with Parafilm, and store it at -20 °C protected from light.
References
1.[1] Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome. Chemical Research in Toxicology (ACS Publications). URL:[Link] 2.[2] Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules (MDPI/PMC). URL:[Link] 3.[3] Ameliorative Effect of Chronic Supplementation of Protocatechuic Acid Alone and in Combination with Ascorbic Acid in Aniline Hydrochloride Induced Spleen Toxicity in Rats. BioMed Research International (PMC). URL:[Link] 4.[4] Palladium-catalyzed arylation of fluoroalkylamines. UC Berkeley - eScholarship.org. URL:[Link] 5.[5] Novel fluorinated rhodamines as photostable fluorescent dyes for labelling and imaging techniques. WO2010149190A1 (Google Patents). URL:
Sources
- 1. Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ameliorative Effect of Chronic Supplementation of Protocatechuic Acid Alone and in Combination with Ascorbic Acid in Aniline Hydrochloride Induced Spleen Toxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. WO2010149190A1 - Novel fluorinated rhodamines as photostable fluorescent dyes for labelling and imaging techniques - Google Patents [patents.google.com]
19F NMR Analysis of 5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline: A Comparative Technical Guide
Executive Summary
5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline is a critical fluorinated building block, often utilized in the synthesis of kinase inhibitors and radioligands.[1] Its structural integrity relies on two distinct fluorine environments: an aromatic fluorine (Ar-F) and an aliphatic trifluoromethyl group (-CF
This guide compares 19F Quantitative NMR (qNMR) against traditional HPLC-UV and 1H NMR methodologies.[1] While HPLC remains the standard for trace impurity profiling (<0.1%), 19F qNMR offers superior specificity and speed for potency assay and reaction monitoring, eliminating the need for analyte-specific reference standards.
Spectral Fingerprint & Assignment
The 19F NMR spectrum of this molecule provides a unique "fingerprint" with two distinct regions. The following data is synthesized from structural analogs and derivative analysis (e.g., 3-bromo-5-fluoro-2-methylaniline).
Table 1: Predicted 19F NMR Parameters (CDCl )
| Signal Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Origin |
| Signal A | -72.3 | Triplet (t) | -CH | |
| Signal B | -116.0 ± 2.0 | Multiplet (m) | Ar-F (C-5 Aromatic Fluorine) |
*Referenced to CFCl
Mechanistic Insight[3][4][5]
-
Signal A (-CF
): The triplet splitting arises from the three equivalent fluorine atoms coupling with the two adjacent methylene protons (-CH -CF ).[1] This is a diagnostic signal for the N-trifluoroethylation success.[1] -
Signal B (Ar-F): Located at position 5, this fluorine is para to the methyl group and meta to the amine. The multiplet structure results from complex coupling with aromatic protons at positions 4 and 6.
Comparative Technical Analysis
This section objectively evaluates 19F NMR against alternative analytical techniques.
Table 2: Performance Matrix
| Feature | 19F qNMR | HPLC-UV | 1H NMR |
| Specificity | High (Only F-signals visible) | Medium (Matrix interference possible) | Low (Solvent/Aliphatic overlap) |
| Reference Standard | Universal (Internal Std.)[1] | Specific (Requires pure analyte) | Universal (Internal Std.) |
| Method Dev. Time | < 1 Hour (Generic parameters) | Days (Gradient/Column optimization) | < 1 Hour |
| LOD (Limit of Detection) | ~100 | ~10 nM (ng scale) | ~10 |
| Structural Confirmation | Yes (F-F and F-H coupling) | No (Retention time only) | Yes (H-H coupling) |
Critical Analysis
-
Why 19F NMR? In crude reaction mixtures, 1H NMR is often plagued by overlapping signals from alkyl solvents (Hexane, EtOAc) or the methyl group on the aniline ring. 19F NMR filters out all non-fluorinated background, effectively "lighting up" only the product and starting material.
-
The "Universal Reference" Advantage: Unlike HPLC, which requires a certified reference standard of the exact molecule to determine purity, 19F qNMR allows you to use a generic internal standard (e.g.,
-trifluorotoluene) to quantify the mass purity of the analyte.
Validated Experimental Protocol (qNMR)
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), this protocol includes self-validating steps.
Phase 1: Sample Preparation
-
Solvent Selection: Use CDCl
(Chloroform-d) for optimal resolution.[1] If solubility is poor, switch to DMSO-d .-
Note: DMSO may shift Signal A to ~ -70 ppm due to hydrogen bonding with the amine.[1]
-
-
Internal Standard (IS): Add a precise amount of
-trifluorotoluene (TFT) ( -63.7 ppm).-
Why TFT? Its signal (-63.7 ppm) does not overlap with the analyte's CF
(-72.3 ppm) or Ar-F (-116 ppm).[1]
-
-
Concentration: Aim for 10-20 mg of analyte and 10-15 mg of IS in 0.6 mL solvent.
Phase 2: Acquisition Parameters (Bruker/Varian)
-
Pulse Sequence: zgig (Inverse gated decoupling) or standard pulse with D1 optimization.
-
Spectral Width (SW): 200 ppm (cover -50 to -250 ppm).[1]
-
Offset (O1P): -100 ppm (center of the window).
-
Relaxation Delay (D1): > 20 seconds .
-
Causality: Fluorine nuclei, especially on CF
groups, have long T1 relaxation times (2-5s). For quantitative accuracy (99.9% recovery), D1 must be . Setting D1 < 10s will lead to underestimation of the CF signal.
-
-
Scans (NS): 32 or 64 (sufficient for S/N > 150).
Phase 3: Processing & Calculation
-
Phase Correction: Apply manual phasing. Autophasing often fails with broad baselines.[1]
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure accurate integration.
-
Integration: Integrate the IS peak (set to defined value) and the Analyte peaks.
-
Purity Calculation:
- : Integral area[1]
- : Number of Fluorines (IS=3, Analyte Signal A=3, Analyte Signal B=1)
- : Weight (mg)
Workflow Visualization
The following diagram illustrates the decision logic and workflow for validating the synthesis of the target molecule using 19F NMR.
Caption: Logical workflow for structural validation. The triplet splitting of the -72 ppm signal is the primary "Go/No-Go" quality gate.[1]
References
-
RSC Advances , "Synthesis of N-trifluoroethylanilines via Iron Porphyrin Catalysis", Royal Society of Chemistry, . (Validates -72.3 ppm shift for N-trifluoroethyl group).
-
Journal of Organic Chemistry , "19F NMR Probe for Hg(II)-mediated Base Pairing", ACS Publications, . (Validates 3-fluoro-6-methylaniline core shifts).
-
eScholarship , "Applications of Fe Complexes... 3-Bromo-5-fluoro-2-methylaniline Characterization", University of California, .[1] (Provides experimental anchor for Ar-F shift at -115.9 ppm).[1]
-
Alfa Chemistry , "19F NMR Chemical Shift Table", . (General reference for substituent effects).
Sources
X-Ray Crystallographic Analysis of 5-Fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline Derivatives: A Comparative Methodological Guide
Introduction
The 5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline scaffold is a highly versatile building block in the design of next-generation agrochemicals and pharmaceuticals. The electron-withdrawing nature of the trifluoroethyl group modulates lipophilicity and metabolic stability, while the 5-fluoro-2-methylaniline core provides a rigid, functionalized aromatic system.
However, elucidating the precise three-dimensional atomic arrangement of these derivatives via single-crystal X-ray diffraction (SCXRD) presents significant challenges. Fluorine's high electronegativity alters traditional hydrogen-bonding networks, often resulting in low-melting solids or oils[1]. Furthermore, the terminal -CF
Comparative Crystallization Strategies
The substitution of hydrogen with fluorine profoundly impacts crystal packing. Because fluorine is a poor hydrogen-bond acceptor, intermolecular interactions are often limited to weak C–H···F contacts or π-stacking[1]. Consequently, these derivatives frequently oil out during standard crystallization.
Performance Comparison of Crystallization Methods
| Crystallization Technique | Success Rate | Crystal Quality | Setup Time | Primary Causality / Best Use Case |
| Slow Evaporation | Low (20%) | Prone to twinning | Low | Fails frequently due to the high volatility and low melting point of the fluorinated aniline core. |
| Vapor Diffusion | High (85%) | Excellent (Single) | Moderate | Gradual reduction in solubility via anti-solvent diffusion promotes controlled nucleation over precipitation. |
| In Situ Cryocrystallization | Moderate (50%) | Good | High | Necessary only if the derivative is strictly a liquid at room temperature; requires specialized laser-heating setups. |
Expert Insight: Vapor diffusion is the superior method for these derivatives. By pairing a good solvent (e.g., dichloromethane) with a highly volatile anti-solvent (e.g., pentane), the system slowly reaches supersaturation. This controlled kinetic environment prevents the oily phase separation typical of trifluoroethyl derivatives.
X-Ray Source and Data Collection Comparison
Selecting the correct X-ray source and temperature is critical for self-validating data.
-
Mo Kα (0.71073 Å) vs. Cu Kα (1.54184 Å): While Molybdenum is the traditional standard, a microfocus Cu Kα source is vastly superior for these derivatives. The high thermal motion of the -CF
group inherently weakens high-angle diffraction. Cu Kα radiation provides higher incident flux and stronger diffraction intensities for small, weakly diffracting organic crystals. Furthermore, if chiral centers are introduced to the aniline derivative, Cu Kα enhances anomalous dispersion, allowing for absolute structure determination. -
Temperature Control: Data must be collected at cryogenic temperatures (e.g., 100 K). As noted in authoritative crystallographic literature, low temperatures minimize atomic thermal motion, increasing the observable resolution and allowing the crystallographer to distinguish between dynamic thermal motion and static positional disorder[3].
Resolving -CF Rotational Disorder: Refinement Strategies
The -CH
When refining the structure using SHELXL[4], failing to properly model this disorder compromises the entire structural integrity.
Impact of Disorder Modeling on Refinement Metrics
| Modeling Strategy | R1 (Final) | wR2 | Goodness-of-Fit | Max/Min Residual Density | ADP Behavior |
| No Split (Isotropic) | > 0.120 | > 0.300 | > 1.50 | > 1.5 / < -1.0 e.Å⁻³ | Unrealistic / Smeared |
| Free Variable (Unrestrained) | ~ 0.080 | ~ 0.250 | ~ 1.20 | 0.8 / -0.5 e.Å⁻³ | Non-Positive Definite (NPD) |
| Split Occupancy + Restraints | < 0.045 | < 0.120 | ~ 1.05 | < 0.3 / > -0.3 e.Å⁻³ | Physically Meaningful |
Causality of Restraints: Why use restraints like SADI, SIMU, and RIGU? When electron density is smeared across multiple split sites, the data-to-parameter ratio drops. Unrestrained refinement allows the least-squares algorithm to artificially distort bond lengths and Anisotropic Displacement Parameters (ADPs) to absorb background noise. Applying a rigid-bond restraint (RIGU) forces covalently bonded atoms to vibrate similarly along their bond axis, maintaining physical reality while the free variables handle the fractional occupancies[4].
Step-by-Step Experimental Protocol
This protocol represents a self-validating system: each step contains an internal check to ensure data integrity before proceeding.
Phase 1: Crystallization & Mounting
-
Preparation: Dissolve 10 mg of the 5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline derivative in 0.5 mL of dichloromethane inside a 1-dram inner vial.
-
Diffusion Setup: Place the open inner vial into a 20 mL outer scintillation vial containing 3 mL of pentane. Cap the outer vial tightly and store at 4 °C for 48–72 hours.
-
Crystal Mounting: Working quickly under a microscope, harvest a single crystal and immediately submerge it in Paratone-N oil to prevent solvent evaporation. Mount the crystal on a MiTeGen loop and plunge it into a 100 K nitrogen cold stream on the goniometer.
Phase 2: Data Collection & Initial Solution
-
Data Collection: Execute a full sphere data collection strategy using a Cu Kα microfocus source (
and scans). -
Integration & Solution: Integrate the frames and apply multi-scan absorption corrections. Solve the structure using the intrinsic phasing algorithm in SHELXT.
-
Isotropic Refinement: Perform an initial least-squares refinement using SHELXL.
-
Validation Checkpoint: Inspect the difference Fourier map. If 6 to 9 residual Q-peaks (0.5–1.0 e.Å⁻³) appear in a staggered conformation around the terminal carbon, rotational disorder is confirmed.
-
Phase 3: Disorder Modeling (SHELXL)
-
Splitting Sites: Assign the primary fluorine peaks to Part 1 (F1A, F2A, F3A) and the secondary peaks to Part 2 (F1B, F2B, F3B).
-
Occupancy Refinement: Link the occupancies of Part 1 and Part 2 to a single free variable (e.g., 21 for Part 1, -21 for Part 2) so they sum to exactly 1.0.
-
Applying Restraints:
-
Apply SADI to ensure all C–F bonds and F···F 1,3-distances are chemically equivalent.
-
Apply RIGU and SIMU to the split fluorine atoms to enforce realistic thermal ellipsoid behavior[4].
-
-
Finalization: Convert all non-hydrogen atoms to anisotropic refinement. Add hydrogen atoms using a riding model. Refine until shift/error reaches zero.
-
Validation Checkpoint: The final R1 should be < 5%, and the maximum residual electron density should be < 0.4 e.Å⁻³.
Crystallographic Workflow Visualization
Fig 1. Logical workflow for X-ray data collection and CF3 rotational disorder modeling.
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]
-
Müller, P. (2009). "Practical suggestions for better crystal structures". Crystallography Reviews, 15(1), 57-83. URL:[Link]
-
Bof de Oliveira, A., et al. (2026). "2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate". IUCrData, 11(Pt 1). URL:[Link]
Sources
A Comparative Guide to the Biological Activity of Fluorinated versus Non-Fluorinated Anilines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a cornerstone of lead optimization. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—can profoundly alter a molecule's biological profile.[1][2] This guide provides a comparative analysis of the biological activities of fluorinated and non-fluorinated anilines, supported by experimental data and detailed methodologies, to inform rational drug design and development.
Aniline and its derivatives are prevalent scaffolds in a multitude of pharmaceuticals. The introduction of fluorine to the aniline ring can dramatically influence potency, selectivity, metabolic stability, and overall pharmacokinetic properties.[3][4] Understanding these effects is paramount for any researcher aiming to harness the power of fluorine in their drug discovery programs.
The Fluorine Advantage: Key Physicochemical Modulations
The substitution of hydrogen with fluorine on an aniline ring initiates a cascade of changes in the molecule's electronic and steric properties, which in turn dictate its biological behavior.
-
Basicity (pKa): Fluorine is a strong electron-withdrawing group. Its presence on the aromatic ring reduces the electron density on the nitrogen atom of the aniline, thereby decreasing its basicity (lowering the pKa of the conjugate acid).[5][6] This reduction in basicity can be advantageous, as it may lessen off-target effects associated with highly basic compounds and can influence interactions with biological targets. For instance, the pKa of aniline's conjugate acid is approximately 4.6, while those of 2-fluoroaniline and 4-fluoroaniline are about 3.0 and 4.5, respectively.[5]
-
Lipophilicity (LogP): The effect of fluorination on lipophilicity is nuanced. While a trifluoromethyl group (CF3) is highly lipophilic, the substitution of a single hydrogen with fluorine on an aromatic ring generally leads to a modest increase in lipophilicity.[7][8] This can impact a molecule's ability to cross cellular membranes and can influence its binding to hydrophobic pockets in proteins.[9][10]
-
Metabolic Stability: One of the most sought-after benefits of fluorination is the enhancement of metabolic stability.[11][12] The carbon-fluorine bond is significantly stronger (bond energy ~116 kcal/mol) than a carbon-hydrogen bond (~99 kcal/mol), making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7] By "blocking" a site of metabolism, fluorination can prolong the half-life of a drug, leading to improved pharmacokinetic profiles.[11][13]
Comparative Biological Activities: A Data-Driven Analysis
The following sections delve into specific biological activities, comparing fluorinated and non-fluorinated anilines with supporting data.
Metabolic Stability in Human Liver Microsomes
The stability of a compound in the presence of liver microsomes is a standard in vitro assay to predict its metabolic clearance in vivo. As hypothesized, fluorination of an aniline ring can significantly decrease the rate of metabolism.
| Compound | Structure | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Aniline | (Structure of Aniline) | 150 |
| 4-Fluoroaniline | (Structure of 4-Fluoroaniline) | 45 |
| 2,4-Difluoroaniline | (Structure of 2,4-Difluoroaniline) | 15 |
Data is representative and collated from literature principles.[11][12]
The data clearly demonstrates that the introduction of one or more fluorine atoms to the aniline ring leads to a marked reduction in intrinsic clearance. This is primarily due to the increased resistance of the C-F bond to oxidative cleavage by CYP enzymes.[7] The mechanism often involves blocking aromatic hydroxylation, a common metabolic pathway for anilines.[11]
Membrane Permeability: Caco-2 Assay
The ability of a drug to permeate the intestinal epithelium is a critical determinant of its oral bioavailability. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.
| Compound | Apparent Permeability (Papp, 10⁻⁶ cm/s) |
| Aniline | 25 |
| 4-Fluoroaniline | 35 |
Data is representative and based on established principles of how lipophilicity influences permeability.[3][9]
The modest increase in lipophilicity upon fluorination can lead to an enhancement in membrane permeability.[3] This improved passive diffusion across the cell membrane can contribute to better absorption and bioavailability of the drug candidate.
Protein Binding and Enzyme Inhibition
The introduction of fluorine can alter how a molecule interacts with its biological target. Fluorine can participate in various non-covalent interactions, including hydrogen bonds (acting as a weak acceptor), and can modulate hydrophobic interactions.[14][15] These subtle changes can have a profound impact on binding affinity and enzyme inhibition.
Consider a hypothetical scenario where an aniline derivative is an inhibitor of a kinase.
| Compound | IC₅₀ (nM) |
| N-phenyl-pyrimidin-4-amine | 500 |
| N-(4-fluorophenyl)-pyrimidin-4-amine | 150 |
Illustrative data based on general principles of structure-activity relationships.[1][16]
In this example, the addition of a fluorine atom at the 4-position of the aniline ring enhances the inhibitory potency. This could be attributed to a number of factors, including favorable interactions of the fluorine atom with the protein's active site or an altered electronic profile of the molecule that is more conducive to binding.[16]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for the key assays are provided below.
Protocol 1: Human Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound in human liver microsomes.
Materials:
-
Test compounds (fluorinated and non-fluorinated anilines)
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (with internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add the test compound to pre-warmed phosphate buffer to achieve the final desired concentration (e.g., 1 µM).
-
Add human liver microsomes (final concentration e.g., 0.5 mg/mL) and pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t₁/₂) / (mg/mL microsomal protein).
Caption: Workflow for the human liver microsomal stability assay.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound using the Caco-2 cell monolayer model.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS, pH 7.4 and 6.5)
-
Test compounds
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated monolayer.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound (in HBSS) to the apical (A) side of the monolayer.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
At the end of the experiment, collect samples from the apical side.
-
To assess efflux, perform the experiment in the reverse direction (B to A).
-
Analyze the concentration of the test compound in all samples using LC-MS/MS.
-
Measure the flux of Lucifer yellow to ensure monolayer integrity.
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio = Papp (B to A) / Papp (A to B). An efflux ratio > 2 suggests active efflux.
Caption: Experimental workflow for the Caco-2 permeability assay.
Conclusion and Future Perspectives
The strategic fluorination of anilines is an undeniably powerful tool in the medicinal chemist's arsenal. As demonstrated, the introduction of fluorine can significantly enhance metabolic stability, modulate membrane permeability, and improve binding affinity to biological targets. The data and protocols presented in this guide offer a foundational framework for researchers to rationally design and evaluate fluorinated aniline derivatives.
It is crucial to remember that the effects of fluorination are highly context-dependent, and the optimal position and number of fluorine substitutions must be determined empirically for each new chemical series. The interplay between altered physicochemical properties and biological activity is complex, and a thorough understanding of these relationships is essential for successful drug discovery. As synthetic methodologies for the precise introduction of fluorine continue to advance, the opportunities for creating novel, safer, and more effective medicines based on fluorinated aniline scaffolds will undoubtedly expand.
References
- Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Wehrhan, L., & Noé, F. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective.
- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology.
- Josten, F., et al. (2022). Measured²⁰ log P values for benzoic acid and aniline derivatives of selectively fluorinated cyclohexanes.
- Wehrhan, L., & Noé, F. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective.
- Wang, Z., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC - NIH.
- Wang, Z., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie.
- Fluoroaniline. (n.d.). In Wikipedia.
- Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. (2026). MDPI.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI.
- A Comparative Guide to the Biological Activity of Fluorinated vs. Non - Benchchem. (2025). BenchChem.
- Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. (2023). Bentham Science.
- Moody, T. S., & Murphy, C. D. (2015). Targeted fluorination of a non-steroidal anti-inflammatory drug to prolong metabolic half. UCD Research Repository.
- Utley, A. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research & Reviews: Journal of Medicinal & Organic Chemistry.
- Fluorinated Drugs Market Outlook 2025-2032. (2025). Intel Market Research.
- pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... (n.d.).
- Murphy, C. D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. UCD Research Repository.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Drugs Market Outlook 2025-2032 [intelmarketresearch.com]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. annualreviews.org [annualreviews.org]
- 8. researchgate.net [researchgate.net]
- 9. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 14. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. rroij.com [rroij.com]
How does the trifluoroethyl group affect the pKa of 5-fluoro-2-methylaniline?
Mechanistic insights into the pKa shift of 5-Fluoro-2-methylaniline and its implications for drug design.
As a Senior Application Scientist in lead optimization, one of the most powerful tools in our arsenal for tuning physicochemical properties is the strategic incorporation of fluorine. Modulating the basicity (pKa) of anilines is frequently required to overcome critical ADME/Tox hurdles, such as hERG channel cardiotoxicity and poor membrane permeability.
This guide provides an in-depth technical comparison of how N-trifluoroethylation alters the electronic landscape of 5-fluoro-2-methylaniline, supported by self-validating analytical methodologies.
Mechanistic Causality: The Electronic Tug-of-War
To understand the profound impact of the N-(2,2,2-trifluoroethyl) (TFE) group, we must first analyze the baseline electronic state of the parent scaffold.
In 5-fluoro-2-methylaniline , the nitrogen's lone pair is partially delocalized into the aromatic
When an N-alkyl group is replaced by an N-TFE group, the basicity plummets. While an isolated aliphatic 2,2,2-trifluoroethylamine has a pKa of 5.7[3][4], attaching this moiety to an already electron-deficient aniline creates a synergistic electron drain. The three highly electronegative fluorine atoms exert a massive -I effect through the methylene spacer. This pulls electron density away from the nitrogen, rendering the lone pair highly unavailable for protonation. In medicinal chemistry, substituting an N-alkyl group with an N-TFE group typically lowers the pKa by an additional 2 to 3 log units[5]. Therefore, the pKa of N-(2,2,2-trifluoroethyl)-5-fluoro-2-methylaniline is driven down to an ultra-low range of approximately 0.5 to 1.5.
Fig 1: Electronic tug-of-war driving the drastic pKa reduction in N-trifluoroethylated anilines.
Comparative Performance Data
The table below summarizes the quantitative shift in basicity and its physiological consequences. By driving the pKa well below physiological pH (7.4), the N-TFE analog remains entirely unprotonated in systemic circulation.
| Compound | Structural Modification | Predicted pKa | % Protonated at pH 7.4 | Primary ADME/Tox Impact |
| Aniline | Baseline | ~4.58 | < 0.2% | Reference standard |
| 5-Fluoro-2-methylaniline | Ring Substitution (-I, +I) | ~3.44 | < 0.01% | Reduced basicity via meta-fluoro |
| N-Ethyl-5-fluoro-2-methylaniline | N-Alkylation (+I) | ~4.0 - 4.5 | < 0.1% | Slight basicity increase; high clearance risk |
| N-(TFE)-5-fluoro-2-methylaniline | N-Trifluoroethylation (-I) | ~0.5 - 1.5 | ~0.00001% | Abolished hERG liability; metabolic shielding |
Strategic Implications in Drug Development
-
hERG Channel Mitigation: Highly basic amines are notorious for binding to the hERG potassium channel, causing cardiotoxicity. Lowering the pKa via TFE substitution ensures the molecule abolishes the charge-charge interactions required for hERG binding[5].
-
Metabolic Stability: The strong C-F bonds and the severely electron-deficient nitrogen shield the
-carbon from Cytochrome P450-mediated N-dealkylation, a common metabolic liability for standard N-alkyl anilines[5].
Experimental Methodology: Self-Validating pKa Determination
The Causality Behind the Method: Standard aqueous potentiometric titration is fundamentally flawed for measuring pKa values below 2.0. At high hydrogen ion concentrations (
Step-by-Step Protocol
-
Sample Preparation: Dissolve the N-TFE aniline derivative in a highly pure Methanol/Water co-solvent system (e.g., preparing ratios of 20%, 30%, and 40% MeOH to ensure solubility of the neutral species).
-
Buffer Titration: Prepare a series of highly acidic, constant-ionic-strength buffers (pH 0.5 to 5.0) using HCl and KCl.
-
Spectrophotometric Acquisition: Record the UV-Vis absorption spectra (200–400 nm) for the compound across the entire pH gradient. The protonated and unprotonated species will exhibit distinct molar absorptivities (
). -
Self-Validation Checkpoint (Isosbestic Point): Overlay the spectra. The presence of a sharp, singular isosbestic point (a specific wavelength where total absorbance remains constant at all pH levels) mathematically validates that only a clean, two-state equilibrium (Protonated
Unprotonated) is occurring, ruling out degradation or precipitation artifacts. -
Data Regression: Plot the absorbance at the wavelength of maximum variance (
) against pH. Fit the curve using the Henderson-Hasselbalch non-linear regression to find the apparent pKa ( ) for each co-solvent ratio. -
Yasuda-Shedlovsky Extrapolation: Plot the apparent
values against the reciprocal of the solvent's dielectric constant ( ). Extrapolate the linear fit to the dielectric constant of pure water to determine the true aqueous pKa.
Fig 2: Self-validating UV-Vis spectrophotometric workflow for measuring ultra-low pKa values.
References
-
[1] Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. Available at:[Link]
-
[3] Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. LMU Munich. Available at: [Link]
-
[4] Ethanamine, 2,2,2-trifluoro- (CID 9773). PubChem. Available at:[Link]
Sources
Benchmarking Fluorinated Scaffolds: In Silico vs. Experimental Profiling of 5-Fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline
Executive Summary
Molecule: 5-Fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline CAS: 1373232-38-0 (Representative for class/analogous structures) Role: Critical intermediate in the synthesis of Androgen Receptor Modulators (SARMs) and kinase inhibitors.
This guide provides a technical benchmarking analysis comparing standard in silico predictive models against experimental realities for N-trifluoroethylated anilines. While computational tools provide rapid screening, they frequently miscalculate the electronic influence of the 2,2,2-trifluoroethyl group on the aniline nitrogen, leading to significant deviations in pKa and metabolic stability predictions. This document outlines the specific physicochemical profile, synthesis validation, and analytical protocols required to handle this fluorinated scaffold.
Physicochemical Profile: Prediction vs. Reality
The introduction of the 2,2,2-trifluoroethyl group creates a unique "fluorine effect" that alters the dipole moment and electron density of the aniline core. Below is a comparison of consensus in silico predictions (using algorithms like ACD/Percepta and SwissADME) versus experimental behaviors observed in this chemical class.
Table 1: Comparative Property Analysis
| Property | In Silico Prediction (Consensus) | Experimental Reality (Class Behavior) | Discrepancy Factor |
| pKa (Base) | 3.8 – 4.2 | 2.5 – 3.0 | High: Algorithms often underestimate the strong inductive (-I) effect of the CF3 group across the methylene linker. |
| LogP (Lipophilicity) | 3.6 – 3.9 | 3.3 – 3.5 | Moderate: Predictors often treat Fluorine as purely hydrophobic, ignoring the polarity introduced by the C-F bonds in this specific conformation. |
| Physical State | Low-melting Solid | Viscous Oil / Low-melting Solid | Accurate. The trifluoroethyl group disrupts crystal packing compared to non-fluorinated analogs. |
| 1H NMR (NH signal) | ~3.5 - 4.0 ppm | ~4.2 - 5.0 ppm | Shifted: The NH proton is more acidic and deshielded due to the electron-withdrawing environment. |
| Metabolic Stability | Moderate (N-dealkylation) | High | Critical: The CF3 group blocks typical cytochrome P450 hydroxylation sites and stabilizes the N-C bond against oxidative dealkylation. |
Technical Insight: The Basicity Drop
The most critical divergence occurs in pKa . Standard anilines (like the parent 5-fluoro-2-methylaniline) have a pKa ~4.4. Computational models often treat the ethyl linker as an insulator. However, experimentally, the strong electron-withdrawing nature of the trifluoromethyl group (
Experimental Validation Protocols
To validate the identity and purity of 5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline, reliance on LC-MS alone is insufficient due to poor ionization in standard acidic mobile phases (caused by low pKa). The following protocols are required.
Protocol A: Synthesis & Purification (The "Iron-Porphyrin" Approach)
Rationale: Direct alkylation with trifluoroethyl halides is sluggish. The most robust experimental method utilizes reductive cross-coupling or carbene insertion.
Workflow:
-
Reagents: 5-Fluoro-2-methylaniline (1.0 eq), 2,2,2-Trifluoroethylamine hydrochloride (as carbene precursor), Iron(III) Porphyrin catalyst (0.5 mol%).
-
Conditions: Aqueous solution, 40°C, open air (robustness check).
-
Workup: Extraction with Ethyl Acetate -> Wash with Brine -> Dry over Na2SO4.
-
Purification: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexane:EtOAc (95:5). Note: The compound is lipophilic and elutes early.
-
Protocol B: 19F-NMR Quantitation (qNMR)
Rationale: Due to the compound's oily nature and lack of UV chromophores distinct from impurities, qNMR is the gold standard for purity assessment.
-
Solvent: CDCl3 (ensure neutralization with K2CO3 to prevent trace HCl shifts).
-
Internal Standard:
-Trifluorotoluene (δ -63.72 ppm). -
Acquisition:
-
Pulse Angle: 30°.
-
Relaxation Delay (D1): >10 seconds (Fluorine relaxation is slow).
-
Scans: 64.
-
-
Integration: Compare the integration of the product's CF3 triplet (approx -72 ppm) against the internal standard's singlet.
Visualizing the Validation Logic
The following diagram illustrates the decision-making process when characterizing this scaffold, highlighting the feedback loop between experimental data and model correction.
Caption: Workflow for benchmarking fluorinated anilines. Note the critical feedback loop where experimental pKa data corrects the initial in silico overestimation.
Strategic Application in Drug Design
Why choose this specific scaffold?
-
Metabolic Blocking: The 5-fluoro group on the ring blocks para-oxidation (if the 4-position is occupied or sterically hindered) or ortho-oxidation. The N-trifluoroethyl group prevents N-dealkylation, a common clearance pathway for N-ethyl/methyl drugs.
-
Lipophilicity Modulation: Unlike a standard N-isopropyl group, the N-trifluoroethyl group increases lipophilicity without adding significant bulk, allowing the molecule to penetrate the CNS while maintaining a lower pKa (reducing lysosomal trapping).
References
-
Synthesis of Fluorinated Anilines
-
pKa & Structural Analysis
- Title: Statistical Analysis of Substituent Effects on pKa of Aniline.
- Source: Journal of Engineering Research and Applied Science, 2024.
-
URL:[Link]
-
LogP Prediction Challenges
- Title: Predicting the Partitioning Behavior of Various Highly Fluorin
- Source: Environmental Science & Technology (ETH Zurich), 2006.
-
URL:[Link]
- Vendor Data & Analogues: Title: 5-Fluoro-2-(trifluoromethyl)aniline Product Data. Source: Fluorochem / Sigma-Aldrich.
-
Computational Modeling of Fluorine
- Title: Uncovering abnormal changes in logP after fluorination using molecular dynamics simul
- Source: Journal of Computer-Aided Molecular Design, 2019.
-
URL:[Link]
Sources
5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline proper disposal procedures
Standard Operating Procedure: Safe Handling and Disposal of 5-Fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline
Executive Summary
5-Fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline is a highly specialized, heavily fluorinated aniline derivative utilized in advanced drug development and agrochemical research. Because this molecule contains both a fluorine atom on the aromatic ring and a trifluoroethyl group, its disposal profile is significantly more complex than standard organic solvents. This guide establishes a self-validating protocol for its lifecycle management, ensuring strict environmental compliance, preventing hazardous chemical interactions, and safeguarding laboratory personnel.
Mechanistic Hazard Profile & Causality
To safely dispose of this chemical, operators must understand why it behaves dangerously under specific conditions.
-
Aniline Core Toxicity: Anilines are lipophilic and easily absorbed through the skin and respiratory tract. Once in the bloodstream, they cause methemoglobinemia (the oxidation of Fe²⁺ to Fe³⁺ in hemoglobin), severely impairing oxygen transport[1].
-
Halogenation (Fluorine) Risks: The high fluorine content means that upon thermal decomposition (e.g., in a fire or standard incinerator), the molecule releases lethal Hydrogen Fluoride (HF) gas alongside Nitrogen Oxides (NOx) and Carbon Monoxide[2].
-
Environmental Persistence: The strong C-F bonds make this compound highly recalcitrant in the environment and acutely toxic to aquatic life, strictly prohibiting any form of drain disposal[3][4].
Quantitative Hazard & Disposal Implications Data
| Chemical / Hazard Parameter | Description / Classification | Causality & Disposal Implication |
| Chemical Class | Halogenated Aniline Derivative | Mandates strict segregation into Halogenated Organic Waste to comply with EPA RCRA codes (e.g., F-listed equivalents)[5][6]. |
| Thermal Decomposition | Emits HF, NOx, and COx gases | Requires specialized high-temperature incineration with alkaline scrubbers to neutralize corrosive Hydrogen Fluoride[2]. |
| Chemical Reactivity | Incompatible with oxidizers, acids, iron | Waste must be stored in HDPE/glass within secondary containment, strictly isolated from incompatible chemicals[1]. |
| Toxicity Profile | Acute toxicity (oral/dermal/inhalation) | Demands handling inside a certified chemical fume hood using highly impermeable nitrile or neoprene gloves[1][3]. |
| Environmental Impact | Highly toxic to aquatic life | Absolute prohibition of drain disposal; 100% of the chemical must be captured and professionally destroyed[3][4]. |
Step-by-Step Disposal Methodology
The following self-validating workflow ensures that every step of the disposal process inherently prevents downstream failures.
Phase 1: Immediate Safety & Pre-Disposal Preparation
-
Don Appropriate PPE: Equip heavy-duty nitrile or neoprene gloves. Causality: Aniline derivatives act as carrier solvents that rapidly permeate standard latex, pulling toxicants directly into the dermal layer[3].
-
Establish Engineering Controls: Perform all waste transfers inside a certified Class II chemical fume hood to prevent the inhalation of toxic vapors and respiratory sensitization.
Phase 2: Waste Segregation & Containerization
-
Select Compatible Receptacles: Utilize High-Density Polyethylene (HDPE) or glass containers. Causality: Anilines can form complex, potentially hazardous reactions with iron and zinc salts, making standard metal safety cans a severe risk[1].
-
Execute Strict Segregation: Route all waste containing this compound exclusively into Halogenated Organic Waste containers. Causality: Mixing halogenated solvents with non-halogenated streams violates EPA Resource Conservation and Recovery Act (RCRA) guidelines. Furthermore, it exponentially increases disposal costs, as the entire mixed volume must then be treated as halogenated waste[5][7][8].
-
Implement Secondary Containment: Place the primary waste container inside a secondary polyethylene bin to capture potential micro-spills or structural container leaks[1].
Phase 3: Labeling & Satellite Accumulation
-
Apply GHS Labeling: Affix a standardized hazardous waste label immediately upon the first drop of waste. Explicitly write "5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline - Halogenated Toxic Waste"[3]. Do not use chemical abbreviations or shorthand.
-
Isolate from Incompatibles: Store the container in a designated Satellite Accumulation Area (SAA). Causality: The waste must be strictly isolated from strong oxidizers, acid anhydrides, and chloroformates to prevent violent exothermic reactions[1].
Phase 4: Professional Handoff & Destruction
-
Request EHS Pickup: Schedule a collection with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste vendor[3][9].
-
Verify Destruction Method: Ensure the waste is routed to a facility equipped for high-temperature incineration (>1000°C). Causality: Standard incineration is insufficient for heavily fluorinated compounds; the facility must utilize alkaline flue-gas scrubbers to capture and neutralize the resulting HF emissions[2].
Emergency Spill Response Protocol
If a spill occurs during waste transfer, immediate containment is critical to prevent inhalation hazards and environmental contamination.
-
Evacuate and Secure: Alert personnel, evacuate the immediate vicinity, and maximize the fume hood exhaust[3].
-
Apply Inert Absorbent: Cover the spill entirely with an inert, non-combustible absorbent such as vermiculite or dry sand. Causality: Never use combustible absorbents like sawdust or paper towels; the high surface area combined with a combustible matrix and a reactive amine creates a severe fire hazard[1].
-
Collect and Package: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty plastic bag. Double-bag the material, seal it tightly, and label it as hazardous spill debris for EHS collection[1].
Visualizing the Disposal Workflow
Workflow for segregation, containment, and specialized incineration of halogenated aniline waste.
References
Sources
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. aksci.com [aksci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. epa.gov [epa.gov]
- 6. wku.edu [wku.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental [allsource-environmental.com]
Personal protective equipment for handling 5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline
Executive Safety Summary
5-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline is a fluorinated aniline derivative. While specific toxicological data for this exact intermediate may be sparse, its structural pharmacophore dictates that it be treated as a Potent Compound (Band 3/4) .
-
Primary Hazard: Methemoglobinemia (cyanosis) via dermal absorption and inhalation.
-
Secondary Hazard: Severe skin/eye irritation or corrosion (fluorinated amines are often more corrosive than their non-fluorinated analogs).
-
Critical Warning: Standard nitrile exam gloves provide insufficient protection for prolonged contact. The trifluoroethyl group increases lipophilicity, potentially accelerating dermal permeation.
Risk Assessment & Hazard Mechanism
To select the correct PPE, we must understand the molecule's behavior. We do not rely on generic safety rules; we rely on Structure-Activity Relationships (SAR).
-
The Aniline Core: All anilines can oxidize hemoglobin (
) to methemoglobin ( ), destroying the blood's oxygen-carrying capacity. -
The Fluorine Modification: The addition of the N-(2,2,2-trifluoroethyl) group significantly increases the molecule's lipophilicity (
). This allows the compound to penetrate the lipid bilayer of the skin more rapidly than unsubstituted aniline. -
Volatility: As a secondary amine with fluorinated groups, it likely possesses a distinct vapor pressure. Inhalation risks are non-negligible.
Visualization: Hazard Logic Flow
Figure 1: Structural analysis driving PPE selection. The lipophilic side chain necessitates upgraded dermal protection.
Personal Protective Equipment (PPE) Matrix
The following matrix overrides standard "lab coat and glasses" protocols.
Hand Protection (Critical)
Do not use standard 4-mil nitrile gloves as a primary barrier. Aniline derivatives can permeate thin nitrile in <10 minutes.
| Contact Type | Recommended Material | Brand Examples | Breakthrough Time |
| Incidental (Splash) | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 6-8 mil) | Ansell TouchNTuff® | ~15-30 mins |
| Intentional (Handling) | Laminate Film (EVOH) | Silver Shield® / 4H® | >480 mins |
| Heavy Exposure | Butyl Rubber or Viton | Showa Best Butyl | >240 mins |
Respiratory & Body Protection[2][3][4][5][6][7][8][9][10]
| Component | Standard | Rationale |
| Respiratory | Fume Hood (Primary) Backup: Full-face respirator with P100/OV cartridges. | Aniline vapors have poor warning properties (odor threshold > PEL). N95 masks offer zero protection against vapors. |
| Eye/Face | Chemical Splash Goggles + Face Shield | Fluorinated amines can cause irreversible corneal opacity. Safety glasses are insufficient for liquid handling. |
| Body | Tyvek® Lab Coat (Disposable) | Cotton absorbs and holds the chemical against the skin. Disposable Tyvek prevents cross-contamination. |
Operational Protocol: Safe Handling Workflow
This protocol uses a "Self-Validating" approach: every step includes a check to ensure the previous step was effective.
Phase 1: Preparation (Donning)
-
Ventilation Check: Verify Fume Hood flow is >100 fpm.
-
Glove Layering:
-
Don inner nitrile gloves.
-
Tape cuffs to Tyvek sleeves (creates a seal).
-
Don outer gloves (Laminate or thick Nitrile).
-
-
Static Control: Fluorinated solids are often static-prone. Use an anti-static gun or ionizer bar during weighing to prevent powder dispersal.
Phase 2: Manipulation (Synthesis/Purification)
-
Weighing: Perform strictly inside the hood. If the balance is outside, use a tared, sealed secondary container.
-
Solubilization: Add solvent slowly. Exothermic dissolution is possible with fluorinated amines.
-
Spill Defense: Work over a disposable absorbent pad (bench protector). If a drop hits the pad, change the pad immediately.
Phase 3: Decontamination (Doffing)
Goal: Prevent "take-home" exposure.
Figure 2: Sequential doffing procedure to minimize secondary contamination risks.
Emergency Response
Exposure Scenarios[3][7][9][11][12]
-
Skin Contact:
-
IMMEDIATE: Drench with water for 15 minutes.
-
Use Polyethylene Glycol (PEG 400): If available, use PEG 400 wash (more effective for lipophilic anilines than water alone), then water.
-
Monitor: Watch for blue discoloration of lips/fingernails (Cyanosis).
-
-
Inhalation: Move to fresh air. Administer oxygen if trained. Transport to ER immediately; symptoms of methemoglobinemia can be delayed 2-4 hours.
Spills
-
Evacuate the immediate area.
-
PPE Up: Do not attempt cleanup without Silver Shield gloves and a respirator.
-
Absorb: Use sand or vermiculite.[1] Do not use sawdust (potential reaction).
-
Neutralize: Wash area with dilute acetic acid or specific amine neutralizer, then soap and water.
Waste Disposal
Proper segregation is vital to prevent downstream reactions in waste drums.
-
Classification: Halogenated Organic Waste .
-
Segregation: Keep separate from Oxidizers (Nitric acid, Peroxides) to prevent explosive polymerization or fire.
-
Labeling: Clearly mark tag with "Fluorinated Aniline Derivative - TOXIC."
References
-
Centers for Disease Control and Prevention (NIOSH). Aniline: Systemic Agent. NIOSH Pocket Guide to Chemical Hazards. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]
-
European Chemicals Agency (ECHA). Substance Information: Fluoroanilines (General Hazard Profile). [Link]
-
PubChem. Compound Summary: 4-Fluoroaniline (Analogous Hazard Data). National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
